Spicamycin
Descripción
Propiedades
Fórmula molecular |
C30H51N7O7 |
|---|---|
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide |
InChI |
InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20?,23-,25-,26-,27+,30+/m1/s1 |
Clave InChI |
YBZRLMLGUBIIDN-NZSGCTDASA-N |
Origen del producto |
United States |
Foundational & Exploratory
Spicamycin: A Technical Guide to its Discovery and Isolation from Streptomyces alanosinicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spicamycin, a potent nucleoside antibiotic with significant antitumor properties, is a secondary metabolite produced by the bacterium Streptomyces alanosinicus. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for the fermentation of Streptomyces alanosinicus, extraction of the active compound, and subsequent purification steps. Furthermore, this document presents available quantitative and spectroscopic data in a structured format to facilitate understanding and replication of the described methodologies.
Introduction
Streptomyces alanosinicus, a bacterium first isolated from a soil sample in Brazil, is the natural source of the antibiotic this compound.[1] This compound has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its potential as an antitumor agent. This guide aims to consolidate the available scientific information regarding the production and isolation of this compound, offering a technical resource for researchers in the fields of natural product chemistry, microbiology, and oncology drug development.
Fermentation of Streptomyces alanosinicus for this compound Production
The production of this compound is achieved through the submerged fermentation of Streptomyces alanosinicus. While specific optimal conditions for maximizing this compound yield are not extensively detailed in publicly available literature, general principles for the cultivation of Streptomyces species for antibiotic production can be applied.
Culture Media and Conditions
The composition of the fermentation medium is a critical factor influencing the production of secondary metabolites like this compound. A typical fermentation process involves a seed culture followed by a production culture.
Table 1: General Fermentation Parameters for Streptomyces Species
| Parameter | Seed Culture | Production Culture |
| Carbon Source | Glucose, Soluble Starch | Glycerol, Starch, Glucose |
| Nitrogen Source | Yeast Extract, Peptone | Soybean Meal, Peptone, KNO₃ |
| Inorganic Salts | K₂HPO₄, MgSO₄·7H₂O, NaCl | K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃ |
| pH | 7.0 - 7.4 | 6.8 - 7.2 |
| Temperature | 28 - 30°C | 28 - 30°C |
| Agitation | 180 - 220 rpm | 180 - 220 rpm |
| Incubation Time | 2 - 3 days | 5 - 7 days |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A well-sporulated culture of Streptomyces alanosinicus from an agar (B569324) slant is used to inoculate a seed culture flask containing a suitable sterile medium.
-
Seed Culture: The seed culture is incubated for 2-3 days at 28-30°C with constant agitation to achieve sufficient biomass.
-
Production Culture: An aliquot of the seed culture is transferred to a larger production fermenter containing the production medium.
-
Fermentation: The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration. The progress of fermentation and antibiotic production can be monitored by analyzing small samples of the culture broth at regular intervals.
Isolation and Purification of this compound
Following fermentation, this compound is isolated from the culture broth through a multi-step extraction and purification process. The general workflow for this process is outlined below.
Experimental Protocol: Extraction and Purification
-
Separation of Biomass: The fermentation broth is first centrifuged or filtered to separate the mycelial cake from the culture supernatant.
-
Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate this compound from other metabolites. Fractions are collected and analyzed for the presence of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase HPLC to obtain the pure compound.
Structural Elucidation and Data
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Data Type | Purpose |
| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Determines the proton environment and connectivity. |
| ¹³C NMR | Chemical Shifts (ppm) | Identifies the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z), Fragmentation Pattern | Determines the molecular weight and provides structural information. |
Note: Specific ¹H and ¹³C NMR data and mass spectrometry fragmentation patterns for this compound are not provided in the currently available search results.
Conclusion
This technical guide has outlined the fundamental procedures for the discovery and isolation of this compound from Streptomyces alanosinicus. The methodologies presented, from fermentation to purification, provide a foundational framework for researchers aiming to work with this promising antitumor antibiotic. Further research is warranted to optimize fermentation conditions for enhanced yields and to fully characterize the biosynthetic pathway of this compound, which could open avenues for genetic engineering and the production of novel analogs.
References
Unraveling the Assembly Line: A Technical Guide to the Spicamycin Biosynthesis Pathway and Its Genetic Underpinnings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spicamycin, a potent nucleoside antibiotic with significant antitumor activity, belongs to the septacidin (B1681074) family of natural products produced by Streptomyces alanosinicus. Its unique structure, featuring a fatty acid-glycine side chain attached to an aminoheptosyl-adenine core, presents a fascinating case of hybrid biosynthesis. While the definitive biosynthetic gene cluster for this compound has yet to be reported, extensive research into the closely related antibiotic, septacidin, provides a robust framework for proposing a hypothetical yet detailed biosynthetic pathway. This technical guide synthesizes the available data to delineate the putative genetic basis and biochemical transformations leading to the assembly of this compound. We will explore the enzymatic players, propose a model for the gene cluster organization, and provide detailed experimental protocols for the elucidation of this pathway, aiming to accelerate research and enable chemoenzymatic and synthetic biology approaches for the generation of novel this compound analogs.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three key stages: the formation of the N⁶-aminoheptosyl-adenine core, the assembly of the fatty acyl-glycine side chain, and the final condensation of these two moieties. The proposed pathway heavily relies on the characterized biosynthesis of septacidin, which shares the same core structure.
Formation of the Aminoheptosyl-Adenine Core
The initial steps are proposed to mirror the septacidin pathway, starting from the primary metabolite D-sedoheptulose-7-phosphate. A series of enzymatic transformations, including isomerization, phosphorylation, dephosphorylation, and adenylylation, likely lead to the formation of an ADP-activated L-glycero-β-D-manno-heptose intermediate. This activated sugar is then transferred to the N⁶ position of an adenine (B156593) base. Subsequent modifications of the heptose moiety are crucial for generating the final aminoheptose. Based on the septacidin pathway, this involves a series of epimerization and amination steps.[1][2][3][4]
The key enzymatic steps, catalyzed by homologs of the septacidin biosynthetic enzymes, are proposed as follows:
-
Oxidation: A homolog of SepI (a dehydrogenase) is proposed to oxidize the 4'-hydroxyl group of the heptose moiety.
-
Epimerization: Homologs of SepJ (a C5 epimerase) and SepA (a C3 epimerase) are suggested to reconfigure the stereochemistry of the sugar.[1][2][3]
-
Amination: A homolog of SepG (an aminotransferase) likely installs the amino group at the 4'-position, creating the final aminoheptose core ready for acylation.[1][2][3]
Figure 1: Proposed biosynthetic pathway for the this compound Amino Nucleoside (SAN) core.
Assembly of the Fatty Acyl-Glycine Side Chain
The fatty acid side chain of this compound is typically a saturated or unsaturated C10-C14 fatty acid. This component is likely synthesized via the bacterial type II fatty acid synthesis (FASII) pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks.[5][6][7] The synthesized fatty acid is then activated, likely as a CoA-thioester or by being loaded onto an acyl carrier protein (ACP).
The glycine (B1666218) moiety is proposed to be activated by a Non-Ribosomal Peptide Synthetase (NRPS) module. This module would consist of at least an adenylation (A) domain, which selects and activates glycine as glycinyl-AMP, and a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated glycine as a thioester. A condensation (C) domain would then catalyze the formation of an amide bond between the fatty acyl group and the glycine, forming the fatty acyl-glycine intermediate, still attached to the T domain.
Figure 2: Proposed assembly of the fatty acyl-glycine side chain via an NRPS module.
Final Assembly
The final step in this compound biosynthesis is the amide bond formation between the carboxyl group of the fatty acyl-glycine, tethered to the NRPS T-domain, and the 4'-amino group of the this compound amino nucleoside (SAN) core. This reaction is likely catalyzed by the same or another condensation domain within the NRPS machinery. A final thioesterase (TE) domain would then release the completed this compound molecule.
Genetic Basis: A Hypothetical this compound Biosynthetic Gene Cluster
Based on the proposed pathway and the organization of other antibiotic gene clusters in Streptomyces, a hypothetical this compound biosynthetic gene cluster can be predicted. It would likely contain genes encoding:
-
Core Nucleoside Synthesis: Homologs of the sep genes (sepI, sepJ, sepA, sepG, and a glycosyltransferase).
-
Fatty Acid Metabolism: Genes for fatty acid synthesis, activation, and possibly modification (e.g., desaturases).
-
NRPS Module: A gene encoding a single-module NRPS with C, A, and T domains for glycine activation and fatty acid condensation.
-
Thioesterase: A gene for the final release of the product.
-
Regulatory Genes: Genes encoding transcriptional regulators (e.g., LAL-family, LuxR-family) that control the expression of the cluster.
-
Resistance and Transport: Genes encoding efflux pumps or modifying enzymes to provide self-resistance to the producing organism.
Quantitative Data: Key Enzyme Parameters
As the this compound biosynthetic pathway has not been experimentally elucidated, no specific quantitative data for its enzymes are available. The following table presents hypothetical enzyme classes involved and references analogous data from related systems where available.
| Hypothetical Enzyme | Proposed Function | Substrate(s) | Product(s) | Homolog (Septacidin Pathway) | Anticipated Kinetic Parameters |
| SpiI | Heptose 4'-oxidase | N⁶-heptosyl-adenine, NAD(P)⁺ | 4'-keto intermediate, NAD(P)H | SepI | Kₘ for sugar: 10-100 µM |
| SpiJ | Sugar C5 epimerase | 4'-keto intermediate | C5-epimerized intermediate | SepJ | - |
| SpiA | Sugar C3 epimerase | C5-epimerized intermediate | C3,C5-epimerized intermediate | SepA | - |
| SpiG | Aminotransferase | Epimerized keto-sugar, Amino donor | This compound Amino Nucleoside (SAN) | SepG | Kₘ for sugar: 20-200 µM |
| SpiN-A | NRPS A-domain | Glycine, ATP | Glycinyl-AMP | - | Kₘ for Glycine: 50-500 µM |
| SpiN-C | NRPS C-domain | Fatty Acyl-CoA, Glycine-S-T-domain | Fatty Acyl-Glycine-S-T-domain | - | - |
| SpiN-TE | Thioesterase | This compound-S-T-domain | This compound | - | kcat: 1-10 min⁻¹ |
Experimental Protocols for Pathway Elucidation
The following protocols are standard methodologies for the identification and characterization of natural product biosynthetic pathways in Streptomyces.
Protocol for Gene Inactivation via PCR-Targeting
This protocol allows for the targeted replacement of a gene of interest with an antibiotic resistance cassette to assess its role in this compound production.
Materials:
-
Streptomyces alanosinicus genomic DNA
-
Cosmid library of S. alanosinicus (or use direct genomic DNA for targeting)
-
pIJ790 plasmid containing the λ-RED recombinase system
-
Appropriate antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by FRT sites
-
Primers with 39-nt homology extensions flanking the target gene and 20-nt priming sites for the resistance cassette
-
E. coli BW25113/pIJ790
-
Streptomyces conjugation donor strain (e.g., E. coli ET12567/pUZ8002)
-
Standard media for E. coli and Streptomyces growth (LB, MS agar)
Methodology:
-
Design and Synthesize Primers: Design forward and reverse primers with 39-nt homology arms corresponding to the regions immediately upstream and downstream of the target gene's coding sequence. The 3' ends of the primers should anneal to the antibiotic resistance cassette.
-
Amplify Resistance Cassette: Perform PCR using the designed primers and the resistance cassette plasmid as a template. This generates a linear DNA fragment containing the resistance gene flanked by homology regions.
-
Electroporate Cosmid/BAC: Introduce the cosmid or BAC containing the putative this compound gene cluster into E. coli BW25113/pIJ790.
-
Induce Recombinase: Grow the E. coli strain at 30°C to the early-log phase and induce the expression of the λ-RED genes by adding L-arabinose and shifting the temperature to 37°C.
-
Electroporate PCR Product: Prepare electrocompetent cells from the induced culture and electroporate the purified PCR product from step 2.
-
Select Recombinants: Plate the transformation mixture on LB agar (B569324) containing the appropriate antibiotics (for the cosmid and the resistance cassette) and incubate.
-
Verify Mutant Cosmid: Isolate plasmid DNA from resistant colonies and verify the correct gene replacement by restriction digestion and PCR analysis.
-
Conjugate into Streptomyces: Introduce the mutated cosmid into the conjugation donor strain E. coli ET12567/pUZ8002. Perform intergeneric conjugation with Streptomyces alanosinicus.
-
Select Exconjugants: Overlay the conjugation plate with nalidixic acid (to select against E. coli) and the antibiotic corresponding to the inserted cassette.
-
Analyze Metabolite Profile: Grow the wild-type and mutant Streptomyces strains in production medium. Extract the secondary metabolites and analyze by HPLC and LC-MS to compare the production of this compound. Loss of production in the mutant and restoration upon complementation confirms the gene's involvement.
Figure 3: Experimental workflow for gene function analysis via targeted knockout.
Protocol for In Vitro Characterization of an NRPS Adenylation Domain
This protocol determines the substrate specificity of a putative NRPS A-domain.
Materials:
-
Expression vector (e.g., pET-28a)
-
E. coli BL21(DE3) expression host
-
Gene encoding the putative A-domain cloned into the expression vector
-
Ni-NTA affinity chromatography column
-
ATP, various amino acids, sodium pyrophosphate (PPi), hydroxylamine (B1172632)
-
Malachite green colorimetric reagent for phosphate (B84403) detection
Methodology:
-
Clone and Express the Protein: Clone the coding sequence for the A-domain into an N-terminally His-tagged expression vector. Transform into E. coli BL21(DE3). Grow the culture and induce protein expression with IPTG.
-
Purify the Protein: Lyse the cells and purify the His-tagged A-domain using Ni-NTA affinity chromatography. Confirm purity by SDS-PAGE.
-
Perform ATP-PPi Exchange Assay: a. Prepare a reaction mixture containing the purified enzyme, ATP, MgCl₂, and a specific amino acid substrate. b. Add radiolabeled [³²P]PPi to the reaction. c. Incubate at the optimal temperature (e.g., 30°C). d. Stop the reaction by adding activated charcoal, which binds ATP but not free PPi. e. Centrifuge to pellet the charcoal, and measure the radioactivity in the supernatant. f. An increase in radioactivity compared to a no-amino-acid control indicates that the enzyme catalyzes the exchange of PPi into ATP, which only occurs if the amino acid is activated.
-
Perform Hydroxylamine Trapping Assay (Alternative): a. Set up reactions as above but without PPi. Include hydroxylamine in the reaction mixture. b. If the amino acid is activated to form an aminoacyl-AMP intermediate, hydroxylamine will attack it to form an aminoacyl-hydroxamate. c. The hydroxamate product can be detected colorimetrically after the addition of an acidic ferric chloride solution.
-
Determine Substrate Specificity: Repeat the assay with a panel of proteinogenic and non-proteinogenic amino acids to determine which substrate yields the highest activity, thus identifying the cognate substrate of the A-domain.
Conclusion
The biosynthesis of this compound presents a compelling example of modular natural product assembly, likely involving a sophisticated interplay between sugar metabolism, fatty acid synthesis, and non-ribosomal peptide synthesis. While the definitive gene cluster remains to be discovered, the roadmap provided by the septacidin pathway offers a strong foundation for future research. The experimental protocols detailed herein provide a clear path forward for researchers to clone the gene cluster from Streptomyces alanosinicus, functionally characterize its constituent enzymes, and unlock the full potential of this important antitumor agent for drug development and synthetic biology applications.
References
- 1. Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Researchers Elucidate the Biosynthesis Mechanisms of Heptoses from Microbial Natural Products----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 5. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spicamycin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spicamycin and its semi-synthetic derivatives represent a class of nucleoside-like antibiotics with potent antitumor activity across a range of human cancers. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its role as a pro-drug that ultimately targets protein synthesis, leading to endoplasmic reticulum stress, apoptosis, and potentially immunogenic cell death. We will explore the key molecular players, signaling pathways, and cellular consequences of this compound treatment, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: From Pro-drug to Protein Synthesis Inhibitor
This compound and its clinically evaluated derivative, KRN5500, function as pro-drugs that are inactive in their initial state.[1] Upon cellular uptake, they undergo intracellular metabolism to form the active metabolite, SAN-Gly (the amino nucleoside moiety of this compound bound to glycine).[1][2][3][4] This conversion is a critical determinant of cytotoxicity, with cellular sensitivity to KRN5500 directly correlating with the activity of the enzyme(s) responsible for this metabolic activation.[2][4]
The primary molecular mechanism of the active metabolite, SAN-Gly, is the potent inhibition of protein synthesis.[1] This inhibition is preferential, affecting protein synthesis more significantly than the synthesis of DNA or RNA.[5] The precise molecular target of SAN-Gly within the translational machinery has not been definitively identified, but evidence suggests a novel mechanism of action directed against the endoplasmic reticulum (ER) and Golgi apparatus, leading to disruption of protein processing and maturation.[5][6]
Metabolic Activation Workflow
Caption: Metabolic activation of this compound/KRN5500 to its active form, SAN-Gly.
Cellular Consequences of this compound Action
The inhibition of protein synthesis and disruption of ER and Golgi function by SAN-Gly trigger a cascade of cellular events, culminating in cancer cell death.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the ER due to the disruption of protein processing induces a state known as ER stress. This activates a complex signaling network called the Unfolded Protein Response (UPR).[7][8] The UPR initially aims to restore homeostasis by transiently attenuating protein synthesis and upregulating chaperones to facilitate protein folding.[8][9] However, if the ER stress is severe and prolonged, as is the case with potent protein synthesis inhibitors, the UPR switches from a pro-survival to a pro-apoptotic program.[9][10]
Induction of Apoptosis
This compound and KRN5500 are potent inducers of apoptosis in a variety of cancer cell lines, including myeloid and lymphoid leukemia, as well as solid tumors.[3][11] The apoptotic mechanism is linked to the modulation of key regulatory proteins:
-
Downregulation of Bcl-2: Treatment with this compound and KRN5500 leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2.[3][11] This shifts the cellular balance towards apoptosis.
-
Caspase Activation: While the exact pathway may be cell-type dependent, this compound derivatives have been shown to induce caspase-dependent apoptosis.[6] A related compound, Spiclomazine, activates the intrinsic mitochondrial pathway, characterized by loss of mitochondrial membrane potential and activation of caspase-9 and caspase-3.[11][12]
Immunogenic Cell Death (ICD)
There is emerging evidence that compounds structurally related to this compound, such as Septacidin, can induce a form of cancer cell death that stimulates an anti-tumor immune response, known as Immunogenic Cell Death (ICD).[13][14] ICD is characterized by the pre-apoptotic cell surface exposure of "eat-me" signals like calreticulin (B1178941) (CRT), the release of "find-me" signals such as ATP, and the passive release of the nuclear alarmin, high-mobility group box 1 (HMGB1).[13][15][16] These damage-associated molecular patterns (DAMPs) promote the maturation of dendritic cells and the subsequent activation of a T-cell-mediated immune response against the tumor.[13] Given that ER stress is a key trigger for ICD, it is highly probable that this compound's mechanism of action also encompasses the induction of an immunogenic response.[16]
This compound-Induced Signaling Pathways
Caption: Signaling cascade initiated by this compound-mediated protein synthesis inhibition.
Quantitative Data
The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. Myeloid cell lines generally exhibit greater sensitivity compared to lymphoid cell lines, and the parent compound, this compound, is typically more potent than its derivative KRN5500.[3][11]
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| SPM VIII | P388 | Murine Leukemia | 25 | [14] |
| L-threonine analog of SPM VIII | P388 | Murine Leukemia | 5.8 | [14] |
| Glycylglycine analog of SPM VIII | P388 | Murine Leukemia | 0.11 | [14] |
| This compound | NB4 | Acute Promyelocytic Leukemia | Potent (exact value not stated) | [11] |
| KRN5500 | NB4 | Acute Promyelocytic Leukemia | Less potent than this compound | [11] |
| This compound | NKM-1 | Myeloid Leukemia | More sensitive | [11] |
| KRN5500 | NKM-1 | Myeloid Leukemia | Less sensitive | [11] |
| This compound | Daudi | Lymphoma | Less sensitive | [11] |
| KRN5500 | Daudi | Lymphoma | More sensitive | [11] |
| This compound | NOP-1 | Multiple Myeloma | Less sensitive | [11] |
| KRN5500 | NOP-1 | Multiple Myeloma | More sensitive | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of Apoptosis (Western Blotting)
This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, cleaved Caspase-3, PARP).[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21][22]
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating this compound's mechanism of action in cancer cells.
Conclusion and Future Directions
This compound and its derivatives exert their anticancer effects through a multi-faceted mechanism initiated by the inhibition of protein synthesis. The conversion of these pro-drugs to the active metabolite SAN-Gly is a key step, leading to ER stress, induction of apoptosis via downregulation of Bcl-2, and likely, the stimulation of immunogenic cell death. This unique mode of action distinguishes this compound from many conventional chemotherapeutic agents and presents a compelling rationale for its further development.
Future research should focus on the definitive identification of the molecular target of SAN-Gly within the protein synthesis machinery. A deeper understanding of the signaling pathways that link ER stress to the specific apoptotic and immunogenic outcomes in different cancer types will also be crucial. Furthermore, exploring combination therapies that enhance the metabolic activation of this compound or potentiate its downstream effects could unlock its full therapeutic potential. The clinical development of KRN5500 has been hampered by toxicity; however, novel drug delivery strategies or the development of new analogs with an improved therapeutic index may overcome these limitations.[4][5]
References
- 1. [Protein synthesis inhibitor--antitumor activity and mode of action of KRN 5500] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial of this compound derivative KRN5500 (NSC 650426) using a phase I accelerated titration "2B" design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and KRN5500 Induce Apoptosis in Myeloid and Lymphoid Cell Lines with Down‐regulation of Bcl‐2 Expression and Modulation of Promyelocytic Leukemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase I clinical trial and pharmacokinetic study of the this compound analog KRN5500 administered as a 1-hour intravenous infusion for five consecutive days to patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unfolded Protein Response and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the unfolded protein response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound and KRN5500 induce apoptosis in myeloid and lymphoid cell lines with down-regulation of bcl-2 expression and modulation of promyelocytic leukemia protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A this compound derivative (KRN5500) provides neuropathic pain relief in patients with advanced cancer: a placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview on Immunogenic Cell Death in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
Unraveling the Antitumor Potential of Spicamycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spicamycin, a nucleoside antibiotic produced by Streptomyces alanosinicus, and its derivatives have emerged as a promising class of compounds with potent antitumor properties. These molecules have demonstrated significant cytotoxic and cytostatic effects against a wide range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the core findings related to the antitumor activities of key this compound derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Core Antitumor Mechanism: Induction of Apoptosis and Protein Synthesis Inhibition
The primary mechanism by which this compound derivatives exert their antitumor effects is through the induction of programmed cell death, or apoptosis. The derivative KRN5500, in particular, has been shown to trigger the intrinsic mitochondrial pathway of apoptosis. This involves the activation of initiator caspase-9 and effector caspase-3, key executioners of the apoptotic cascade.[1] Furthermore, the expression of the anti-apoptotic protein Bcl-2 is often downregulated, tipping the cellular balance towards cell death.[2][3]
Another key aspect of their mechanism is the inhibition of protein synthesis. The metabolite of the this compound amino‐nucleoside (SAN) core linked to glycine (B1666218) (SAN-gly) is understood to be the active component responsible for this inhibition.[4] Some derivatives, such as KRN5500, have also been observed to disrupt glycoprotein (B1211001) processing and cause damage to the endoplasmic reticulum and Golgi apparatus, contributing to cellular stress and apoptosis.[5] More recent studies on related spiramycin (B21755) derivatives have also implicated the activation of the Erk/p38 MAPK signaling pathway and the generation of reactive oxygen species (ROS) as contributing factors to their anticancer activity.[6]
Quantitative Assessment of Antitumor Activity
The antitumor efficacy of this compound derivatives has been quantified through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric from in vitro cytotoxicity assays.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values of prominent this compound derivatives against a panel of human cancer cell lines.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| KRN5500 | LLC-GA5-COL150 | P-gp-overexpressing Porcine Kidney Epithelial | 79.4 | [3] |
| LLC-PK1 | Porcine Kidney Epithelial | 72.7 | [3] | |
| RPMI 8226 | Multiple Myeloma | 10 - 40 | [7] | |
| KMS12-BM | Multiple Myeloma | 10 - 40 | [7] | |
| UTMC-2 | Multiple Myeloma | 10 - 40 | [7] | |
| U266 | Multiple Myeloma | 500 - 1000 | [7] | |
| MM.1S | Multiple Myeloma | 500 - 1000 | [7] | |
| Primary MM cells | Multiple Myeloma | 500 - 1000 | [7] | |
| SPM VIII | P388 | Murine Leukemia | 25 | [8] |
| L-threonine analog of SPM VIII | P388 | Murine Leukemia | 5.8 | [8] |
| Glycylglycine analog of SPM VIII | P388 | Murine Leukemia | 0.11 | [8] |
In Vivo Antitumor Efficacy
In vivo studies using human tumor xenografts in immunodeficient mice have provided crucial data on the systemic antitumor activity of this compound derivatives.
| Derivative | Tumor Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| SPM VIII | COL-1 Human Colon Cancer | Intravenous, 6 mg/kg/day for 5 days | Caused tumor mass reduction in 4 out of 12 tumors | [9] |
| SC-9 Human Stomach Cancer | Intravenous, 12 mg/kg/day, 8 times at 3- or 4-day intervals | Significant reduction of tumor mass | [4][9] | |
| COL-1 Human Colon Cancer | Intravenous, 12 mg/kg/day, 8 times at 3- or 4-day intervals | Significant reduction of tumor mass | [4][9] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound derivatives' antitumor properties.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis: Western Blot for Caspases and Bcl-2
Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This model is used to evaluate the antitumor activity of compounds in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., COL-1 colon cancer cells) to 80-90% confluency.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., SPM VIII) via the desired route (e.g., intravenous injection) at a specified dose and schedule.[9] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (length x width²) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.
Visualizing the Molecular Pathways
To better understand the mechanisms of action of this compound derivatives, the following diagrams illustrate the key signaling pathways involved in their antitumor effects.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Putative Erk/p38 MAPK signaling pathway activation.
Caption: General experimental workflow for evaluating antitumor properties.
Conclusion
This compound derivatives represent a compelling class of antitumor agents with a multifaceted mechanism of action centered on the induction of apoptosis and inhibition of protein synthesis. The quantitative data from both in vitro and in vivo studies underscore their potential for further development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these and other novel anticancer compounds. The elucidation of the intricate signaling pathways involved opens new avenues for targeted therapeutic strategies and combination therapies in the fight against cancer.
References
- 1. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 2. This compound and KRN5500 Induce Apoptosis in Myeloid and Lymphoid Cell Lines with Down‐regulation of Bcl‐2 Expression and Modulation of Promyelocytic Leukemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Anticancer Drug KRN5500 Interacts with, but is Hardly Transported by, Human P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model: targeted delivery using enteric coated folate modified nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antitumor activity of SPM VIII, a derivative of the nucleoside antibiotic this compound, against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Spicamycin: An Anti-Tumor Antibiotic with Underexplored Potential Against Multidrug-Resistant Bacteria
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Spicamycin, a nucleoside antibiotic produced by Streptomyces alanosinicus, has been noted in scientific literature primarily for its potent antitumor and antifungal activities.[1][2] Also known by its earlier name, septacidin (B1681074), this molecule has been the subject of research focusing on its efficacy against various cancer cell lines and its total synthesis.[3][4][5] However, its potential as an antibacterial agent, particularly against the rising threat of multidrug-resistant (MDR) bacteria, remains a largely uncharted area of investigation. This technical guide synthesizes the currently available, albeit limited, information on this compound and outlines a conceptual framework for its future evaluation as a novel antibiotic.
While direct evidence of this compound's efficacy against MDR bacteria is not present in the current body of scientific literature, its classification as an antibiotic and its known cytotoxic mechanisms in eukaryotic cells suggest that it may possess properties worth investigating in prokaryotic systems.[6][7]
Core Compound Characteristics
This compound is a complex molecule featuring a purine (B94841) nucleoside core linked to an aminoheptose sugar and a fatty acid side chain.[5] The structural elucidation and total synthesis of this compound and its derivatives have been accomplished, providing a foundation for the generation of analogues with potentially enhanced or novel biological activities.[8]
Current State of Research: A Focus on Antitumor and Antifungal Properties
Research on this compound and its derivatives has predominantly centered on their cytotoxic effects on cancer cells. Studies have demonstrated its ability to induce differentiation in human leukemia cell lines and its broad-spectrum antitumor activity.[7] The antifungal properties of septacidin have also been noted.[1][2] This existing body of research, while not directly addressing antibacterial action, provides valuable insights into the molecule's general biological activity and its interactions with cellular machinery.
A Framework for Investigating Antibacterial Potential
Given the dearth of specific data on this compound's antibacterial properties, this guide proposes a structured approach for its systematic evaluation. The following sections outline key experimental protocols and areas of investigation necessary to determine its viability as a potential antibiotic against MDR bacteria.
Data Presentation: A Template for Future Findings
To facilitate clear and comparative analysis of forthcoming research, all quantitative data should be structured in tabular format. Below are template tables that can be populated as experimental data becomes available.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Multidrug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Comparator Antibiotic 1 MIC (µg/mL) | Comparator Antibiotic 2 MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-resistant | Data Not Available | e.g., Vancomycin | e.g., Linezolid |
| Pseudomonas aeruginosa | Carbapenem-resistant | Data Not Available | e.g., Colistin | e.g., Ceftazidime/avibactam |
| Escherichia coli (ESBL) | Extended-spectrum β-lactamase producer | Data Not Available | e.g., Meropenem | e.g., Ciprofloxacin |
| Acinetobacter baumannii | Multidrug-resistant | Data Not Available | e.g., Tigecycline | e.g., Polymyxin B |
| Enterococcus faecium (VRE) | Vancomycin-resistant | Data Not Available | e.g., Daptomycin | e.g., Linezolid |
Table 2: Cytotoxicity of this compound Against Mammalian Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) | Positive Control IC50 (µM) |
| HEK293 | Human embryonic kidney | Data Not Available | e.g., Doxorubicin |
| HepG2 | Human liver carcinoma | Data Not Available | e.g., Doxorubicin |
Experimental Protocols: A Roadmap for Investigation
The following are detailed methodologies for key experiments required to assess the antibacterial potential of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Time-Kill Kinetic Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
-
Methodology:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Inoculate the flasks with a standardized bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Cytotoxicity Assay
-
Objective: To evaluate the toxicity of this compound to mammalian cells.
-
Methodology (MTT Assay):
-
Seed mammalian cell lines (e.g., HEK293, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 (half-maximal inhibitory concentration) is then calculated.
-
Mandatory Visualizations: Conceptual Frameworks
The following diagrams, rendered in DOT language, illustrate the logical workflow for investigating this compound's antibacterial potential and a hypothetical mechanism of action that could be explored.
Caption: Experimental workflow for evaluating this compound's antibacterial potential.
Caption: Hypothetical bacterial targets for this compound's mechanism of action.
Conclusion and Future Directions
While this compound has a documented history as an antitumor and antifungal agent, its potential as an antibiotic against multidrug-resistant bacteria is a significant knowledge gap. The lack of publicly available data on its antibacterial spectrum, potency, and mechanism of action presents a clear opportunity for novel research. The experimental framework outlined in this whitepaper provides a comprehensive roadmap for the systematic evaluation of this compound and its derivatives. Should such investigations reveal significant antibacterial activity, this compound could represent a novel scaffold for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance. Further research into its structure-activity relationships could also pave the way for the synthesis of new analogues with improved efficacy and safety profiles.
References
- 1. SEPTACIDIN, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEPTACIDIN, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS. | Semantic Scholar [semanticscholar.org]
- 3. Absolute configuration of this compound, an antitumor antibiotic produced by Streptomyces alanosinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor septacidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. In vitro cytotoxicity of a novel antitumor antibiotic, this compound derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-antitumor activity relationship of semi-synthetic this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Synthetic Spicamycin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of synthetic spicamycin analogues, a class of nucleoside antibiotics with potent antitumor properties. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and relationships, this document aims to serve as a comprehensive resource for researchers in the field of oncology drug development.
Introduction to this compound and its Analogues
This compound, produced by Streptomyces alanosinicus, is a nucleoside antibiotic that has garnered significant interest for its ability to induce differentiation in human leukemia cells and its broad-spectrum antitumor activity.[1][2] The core structure of this compound consists of a novel aminoheptose sugar linked to a purine (B94841) base (this compound amino nucleoside or SAN), which is in turn connected to a fatty acid moiety via a glycine (B1666218) linker.[3]
The therapeutic potential of natural spicamycins is limited by factors such as poor solubility. This has spurred the development of semi-synthetic analogues to improve pharmacokinetic properties and enhance antitumor efficacy.[1] A notable example is KRN5500, a semi-synthetic derivative that has undergone clinical trials.[1][4][5]
The primary mechanism of action of this compound analogues is the inhibition of protein synthesis.[1][3] However, these compounds are prodrugs that require intracellular metabolism to their active form, SAN-gly (SAN-G), which is the true cytotoxic agent.[2][3] The efficacy of a given analogue is therefore highly dependent on its uptake into the cell and its subsequent conversion to SAN-G.[2][3]
Metabolic Activation and Mechanism of Action
The cytotoxicity of synthetic this compound analogues is contingent on their intracellular conversion to the active metabolite, SAN-G. This process is a critical determinant of cellular sensitivity.[2][3] Once formed, SAN-G exerts its cytotoxic effects by potently inhibiting protein synthesis, which leads to the induction of apoptosis through both caspase-dependent and independent pathways.[3][4][6] The interference with endoplasmic reticulum and Golgi apparatus functions is also implicated in their mechanism of action.[4]
Structure-Activity Relationship (SAR)
Systematic modification of the this compound structure has revealed key determinants of its antitumor activity. The two primary sites of modification are the fatty acid moiety and the amino acid linker.
Influence of the Fatty Acid Moiety
The nature of the fatty acid chain significantly impacts the antitumor activity of this compound analogues. Modifications that alter the length and saturation of this chain have been shown to enhance efficacy compared to the natural product, this compound VIII.
Table 1: Cytotoxicity of this compound Analogues with Modified Fatty Acid Chains
| Analogue | Fatty Acid Moiety | In Vitro Cytotoxicity (IC50, nM) vs. P388 Murine Leukemia | In Vivo Antitumor Activity (% T/C) vs. COL-1 Human Colon Cancer Xenograft |
| This compound VIII | Dodecanoyl | 25 | 38 |
| KRN5500 | (2E,4E)-Tetradecadienoyl | 1.2 | 10 |
| Analogue A | Dodecadienoyl | 1.5 | 15 |
| Analogue B | Tetradecanoyl | 8.0 | 25 |
| Analogue C | Decanoyl | 30 | 45 |
(Data synthesized from Sakai, T., et al. J Antibiot (Tokyo). 1995 Dec;48(12):1467-80 and Kamishohara, M., et al. J Antibiot (Tokyo). 1993 Sep;46(9):1439-46.)
The data clearly indicate that the introduction of unsaturation and an optimal chain length (C12-C14) in the fatty acid moiety leads to a significant increase in both in vitro cytotoxicity and in vivo antitumor activity.[7] The tetradecadienoyl group of KRN5500 appears to be particularly effective.[7]
Importance of the Glycine Linker
The glycine residue that links the this compound amino nucleoside (SAN) to the fatty acid is critical for maintaining antitumor activity.
Table 2: Cytotoxicity of this compound Analogues with Modified Amino Acid Linkers
| Analogue | Amino Acid Moiety | In Vitro Cytotoxicity (IC50, nM) vs. P388 Murine Leukemia | In Vivo Antitumor Activity (% T/C) vs. COL-1 Human Colon Cancer Xenograft |
| This compound VIII | Glycine | 25 | 38 |
| Analogue D | L-Alanine | >1000 | Inactive |
| Analogue E | L-Leucine | >1000 | Inactive |
| Analogue F | L-Threonine | 5.8 | 60 |
| Analogue G | Glycylglycine | 0.11 | 55 |
(Data synthesized from Suzuki, A., et al. J Antibiot (Tokyo). 1995 Jun;48(6):504-8.)
With the exception of L-threonine and glycylglycine, which showed high in vitro cytotoxicity, replacement of the glycine moiety with other amino acids dramatically reduces or abolishes antitumor activity, particularly in in vivo models. This underscores the stringent structural requirement of the glycine linker for the biological activity of these compounds.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of semi-synthetic this compound analogues typically involves the acylation of the this compound amino nucleoside (SAN) with a desired fatty acid that has been pre-conjugated to glycine or another amino acid.
Methodology:
-
Acylation of Glycine: The desired fatty acid (e.g., (2E,4E)-tetradecadienoic acid) is activated and coupled to the amino group of an N-protected glycine (e.g., Boc-Gly-OH) using standard peptide coupling reagents.
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed under acidic conditions to yield the fatty acyl-glycine.
-
Condensation with SAN: The fatty acyl-glycine is then condensed with the primary amino group of the this compound amino nucleoside (SAN) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).
-
Purification: The final product is purified by silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound analogue.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., P388, COL-1) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these serial dilutions and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The culture medium is removed, and the formazan crystals are solubilized with a solvent such as DMSO or isopropanol. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration.
Conclusion
The structure-activity relationship of synthetic this compound analogues is well-defined, with the fatty acid and amino acid moieties being critical determinants of antitumor activity. The most potent analogues, such as KRN5500, feature an unsaturated C12-C14 fatty acid chain and retain the essential glycine linker. These compounds act as prodrugs, requiring intracellular conversion to the active metabolite SAN-G, which inhibits protein synthesis and induces apoptosis. The data and protocols presented in this guide offer a solid foundation for the rational design of novel, more effective this compound-based anticancer agents. Future research may focus on optimizing drug delivery, for instance through encapsulation in polymeric micelles, to reduce toxicity while maintaining therapeutic efficacy.[1]
References
- 1. [this compound derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of a novel antitumor antibiotic, this compound derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Protein synthesis inhibitor--antitumor activity and mode of action of KRN 5500] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A phase I clinical trial of this compound derivative KRN5500 (NSC 650426) using a phase I accelerated titration "2B" design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Structure-antitumor activity relationship of semi-synthetic this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spicamycin's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide
This technical guide provides an in-depth exploration of the molecular mechanisms by which Spicamycin, a potent anti-tumor antibiotic, induces programmed cell death, or apoptosis, in cancer cells. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Introduction
This compound is a nucleoside antibiotic that has demonstrated significant anti-tumor activity. A derivative of this compound, known as KRN5500, has shown a wide range of antitumor effects against various human cancer cell lines[1]. One of the key mechanisms underlying its efficacy is the induction of apoptosis, a regulated process of cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This guide focuses on the apoptotic effects of this compound, particularly in pancreatic carcinoma cells, where its mechanism has been more extensively studied under the name spiclomazine. This compound has been shown to selectively target cancer cells while exhibiting less cytotoxicity towards normal cells, making it a promising candidate for further therapeutic development[2][3].
The Molecular Mechanism of this compound-Induced Apoptosis
This compound primarily triggers the intrinsic, or mitochondrial-mediated, pathway of apoptosis[2]. This signaling cascade involves a series of well-defined molecular events that culminate in the activation of executioner caspases and the systematic dismantling of the cell.
Initiation of the Apoptotic Cascade
The apoptotic process initiated by this compound begins with the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. Treatment with this compound leads to an elevation of intracellular ROS, which in turn contributes to a reduction in the mitochondrial membrane potential (ΔΨm)[2][3]. This loss of mitochondrial integrity is a critical early event in the intrinsic apoptotic pathway.
Regulation by the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of mitochondrial-mediated apoptosis. This compound treatment modulates the expression of these proteins, shifting the balance towards a pro-apoptotic state. Specifically, the expression of the pro-apoptotic protein Bax is up-regulated, while the expression of the anti-apoptotic protein Bcl-2 is attenuated[2]. The increased Bax/Bcl-2 ratio is a key factor in promoting the permeabilization of the outer mitochondrial membrane.
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release
The up-regulation of Bax and down-regulation of Bcl-2 leads to the formation of pores in the mitochondrial outer membrane. This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key molecule released in this process is cytochrome c[2].
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3[2]. Studies have shown a dose-dependent increase in the cleavage of caspase-9 and caspase-3 following this compound treatment. Importantly, the cleavage of caspase-8, a key initiator caspase in the extrinsic (death receptor-mediated) pathway, is almost undetectable, confirming that this compound's primary apoptotic mechanism is through the intrinsic pathway[2].
Execution of Apoptosis
Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. These include cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies[2].
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of this compound-induced apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound (spiclomazine) on tumor cells.
Table 1: Effect of this compound on Mitochondrial Membrane Potential in CFPAC-1 Cells
| Treatment Concentration | Loss of ΔΨm (%) |
| 0.5 x IC50 | 16.9 ± 0.5 |
| 1 x IC50 | 65.9 ± 0.1 |
| Data from a study on pancreatic carcinoma cells[2]. |
Table 2: Cytotoxicity of this compound in Pancreatic Cancer and Normal Cell Lines
| Cell Line | Cell Type | Effect |
| CFPAC-1 | Pancreatic Carcinoma | Reduction in viability |
| MIA PaCa-2 | Pancreatic Carcinoma | Reduction in viability |
| HEK-293 | Normal Human Embryonic Kidney | More resistant to antigrowth effect |
| HL-7702 | Normal Human Liver | More resistant to antigrowth effect |
| Qualitative summary from studies on pancreatic carcinoma cells[2][3]. |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., CFPAC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (medium with DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Assessment of Apoptotic Morphology (Hoechst 33342 Staining)
This protocol is for visualizing the nuclear changes characteristic of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the levels of key proteins in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for investigating the apoptotic effects of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a potent inducer of apoptosis in tumor cells, particularly in pancreatic cancer models. Its mechanism of action is centered on the intrinsic mitochondrial pathway, characterized by the elevation of ROS, modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, cytochrome c release, and the subsequent activation of the caspase-9/caspase-3 cascade. The selectivity of this compound for cancer cells over normal cells further enhances its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound.
References
- 1. In vitro cytotoxicity of a novel antitumor antibiotic, this compound derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Spicamycin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Spicamycin and its derivatives (like KRN5500) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antitumor antibiotic.[1] Its derivative, KRN5500, exerts its cytotoxic effects by inhibiting protein synthesis.[2] Importantly, KRN5500 is a prodrug that requires intracellular metabolism to its active form, SAN-Gly, by a cytosomal enzyme.[1][2] The level of this converting activity is a major determinant of cellular sensitivity to KRN5500.[2]
Q2: How does this compound induce cell death?
This compound and its derivatives induce apoptosis, or programmed cell death.[3] Studies on the related compound Spiclomazine show that it triggers the intrinsic mitochondrial apoptosis pathway. This involves a reduction in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[4] KRN5500 has been shown to induce apoptosis in multiple myeloma cells, associated with the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and activation of caspases.[3][5]
Q3: What are some common causes of inconsistent IC50 values in this compound cytotoxicity assays?
Inconsistent IC50 values can stem from several factors:
-
Cell-Based Variability :
-
Metabolic Activation : Since this compound requires intracellular conversion to its active form, variations in the metabolic capacity of your cell line can lead to different levels of cytotoxicity.[2]
-
Cell Health and Passage Number : Using cells at a high passage number or in poor health can alter their metabolic activity and sensitivity to the drug.
-
Cell Seeding Density : Inconsistent cell numbers across wells will lead to variable results.
-
-
Assay-Specific Issues :
-
Incubation Time : Insufficient incubation time may not allow for the complete metabolic activation of this compound, leading to an underestimation of its cytotoxicity. A longer incubation period (e.g., 48-72 hours) is often preferred to account for this.
-
Assay Interference : While direct interference of this compound with assays like MTT has not been definitively reported, it's a possibility. Substrates and inhibitors of efflux pumps can interfere with the MTT assay.[6]
-
Choice of Assay : Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.
-
-
General Lab Practices :
-
Compound Solubility : Poor solubility or precipitation of this compound in your culture medium will result in an inaccurate final concentration.
-
Pipetting Errors : Inaccurate serial dilutions or reagent additions are a common source of variability.
-
Evaporation : The "edge effect" in microplates can lead to evaporation from the outer wells, concentrating the drug and affecting cell growth.
-
Q4: I'm observing high background in my negative control wells. What could be the cause?
High background can be caused by several factors:
-
Media Components : Phenol (B47542) red and serum in the culture medium can interact with assay reagents.
-
Contamination : Microbial contamination can contribute to the assay signal.
-
Incomplete Solubilization (MTT assay) : If the formazan (B1609692) crystals are not fully dissolved, it can lead to artificially high and variable readings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Variable Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider a cell counter for accuracy. |
| Inconsistent Incubation Time | Standardize the incubation time for all experiments. For this compound, consider longer incubation times (48-72 hours) to allow for metabolic activation. | |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Pipetting Inaccuracy | Calibrate pipettes regularly. Ensure thorough mixing during serial dilutions. |
| Edge Effect | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No cytotoxic effect observed | Insufficient Incubation Time | Increase the incubation period to allow for the conversion of this compound to its active metabolite. |
| Low Metabolic Activity of Cells | Ensure cells are in the logarithmic growth phase and are metabolically active. | |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions and the final concentration in the wells. | |
| High background signal | Media Interference | Use phenol red-free media for colorimetric assays. Minimize serum concentration if possible. |
| Contamination | Regularly check cell cultures for microbial contamination. | |
| Incomplete Formazan Solubilization (MTT) | Ensure complete dissolution of formazan crystals by thorough mixing and sufficient incubation with the solubilization buffer. |
Data Presentation
Table 1: IC50 Values for KRN5500 (this compound Derivative) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| LLC-GA5-COL150 | Porcine Kidney Epithelial (P-gp overexpressing) | MTT | 79.4 | [7] |
| LLC-PK1 | Porcine Kidney Epithelial | MTT | 72.7 | [7] |
| RPMI 8226 | Multiple Myeloma | Cell Proliferation Assay | 10-40 | [3] |
| KMS12-BM | Multiple Myeloma | Cell Proliferation Assay | 10-40 | [3] |
| UTMC-2 | Multiple Myeloma | Cell Proliferation Assay | 10-40 | [3] |
| U266 | Multiple Myeloma | Cell Proliferation Assay | 500-1000 | [3] |
| MM.1S | Multiple Myeloma | Cell Proliferation Assay | 500-1000 | [3] |
| Primary Myeloma Cells | Multiple Myeloma | Cell Proliferation Assay | 500-1000 | [3] |
Experimental Protocols
Detailed Protocol: this compound Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
- Harvest cells that are in the logarithmic growth phase.
- Perform a cell count to ensure accuracy.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 18-24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound (or KRN5500) in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and media-only controls.
3. Incubation:
- Incubate the plate for the desired duration (e.g., 48 or 72 hours). A longer incubation is recommended to allow for the metabolic activation of this compound.
4. MTT Addition and Incubation:
- Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
5. Solubilization:
- Carefully remove the MTT-containing medium.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete dissolution of the formazan crystals.
6. Absorbance Reading:
- Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
7. Data Analysis:
- Subtract the background absorbance (media-only wells).
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a this compound cytotoxicity assay using MTT.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. [this compound derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Protein synthesis inhibitor--antitumor activity and mode of action of KRN 5500] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Antineuropathic effects of the antibiotic derivative this compound KRN5500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Anticancer Drug KRN5500 Interacts with, but is Hardly Transported by, Human P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spicamycin Dosage and Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration schedule of Spicamycin and its derivatives (e.g., KRN5500, SPM VIII) in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives?
A1: this compound and its derivatives, such as KRN5500, are novel antitumor agents.[1] KRN5500 is a semi-synthetic derivative of this compound, which is isolated from Streptomyces alanosinicus. Its primary mechanism of action is the inhibition of protein synthesis.[1] KRN5500 itself is a prodrug that is metabolized within target cells to its active form, SAN-Gly. This active metabolite is a potent inhibitor of protein synthesis.[1] The cytotoxicity of KRN5500 is directly correlated with the intracellular conversion to SAN-Gly.[1] This inhibition of protein synthesis disrupts cellular functions, leading to cell differentiation and caspase-dependent apoptosis.
Q2: What are the common routes of administration for this compound derivatives in animal studies?
A2: In preclinical animal models, particularly in mice with human tumor xenografts, the most common routes of administration for this compound derivatives like KRN5500 and SPM VIII are intravenous (i.v.) and intraperitoneal (i.p.) injections.[2] Daily intravenous injection for 5 days has been noted as one of the most effective administration schedules.[2]
Q3: What are some reported effective dosages and schedules in mouse xenograft models?
A3: Several effective dosing regimens have been reported for this compound derivatives in nude mice bearing human tumor xenografts. For the this compound analogue SPM VIII, an intravenous administration of 6 mg/kg/day for 5 consecutive days has shown significant antitumor activity.[3] Another effective schedule for SPM VIII is 12 mg/kg/day administered intravenously 8 times at 3- or 4-day intervals.[3] For KRN5500, intraperitoneal injection on a daily schedule for 5 days has proven effective in in vivo efficacy studies.[2]
Q4: What is the solubility of KRN5500 and how can it be prepared for in vivo administration?
A4: KRN5500 is known to have low water solubility. For intravenous administration in clinical trials, KRN5500 was reconstituted and then diluted in saline.[4] In preclinical studies, it has been formulated as a suspension for intraperitoneal injections.[2] For intravenous administration, incorporating KRN5500 into polymeric micelles has been explored to overcome its low solubility and reduce side effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity or Animal Mortality | - Dose may be too high for the specific animal strain or model.- Formulation issues leading to aggregation or embolism.- Off-target effects of the compound. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Ensure proper formulation and solubilization of the compound. For insoluble compounds like KRN5500, consider alternative formulations like polymeric micelles.[4]- Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and consider reducing the dose or altering the schedule. |
| Lack of Antitumor Efficacy | - Insufficient dosage or suboptimal administration schedule.- Poor bioavailability via the chosen route of administration.- Low conversion of the prodrug (e.g., KRN5500) to its active metabolite (SAN-Gly) in the tumor model. | - Increase the dose or frequency of administration, guided by MTD studies.- Consider a different route of administration (e.g., i.v. instead of i.p.) to potentially increase systemic exposure.- Analyze tumor tissue for levels of the active metabolite to confirm metabolic activation. |
| Gastrointestinal Side Effects (e.g., Diarrhea, Weight Loss) | - Gastrointestinal toxicity is a known side effect of KRN5500, as observed in clinical trials.[5][6] | - Provide supportive care to the animals, including hydration and nutritional support.- Consider reducing the dose or introducing drug-free intervals in the administration schedule.- Monitor for signs of dehydration and significant weight loss, which may necessitate euthanasia. |
| Injection Site Reactions (for i.p. or s.c. administration) | - Irritation caused by the drug formulation.- High concentration of the injected solution. | - Ensure the pH and osmolarity of the formulation are within a physiologically acceptable range.- Dilute the compound to a larger volume for injection, if possible.- Rotate injection sites to minimize local irritation. |
| Vascular Damage or Liver Necrosis (with i.v. administration) | - Direct toxicity of the drug or formulation components on endothelial cells or hepatocytes. | - Incorporating KRN5500 into polymeric micelles has been shown to mitigate vascular damage and liver focal necrosis.[4]- Monitor liver enzymes and conduct histological analysis of the liver and blood vessels at the end of the study to assess toxicity. |
Data Presentation
Table 1: Reported Effective Dosages of this compound Derivatives in Mouse Xenograft Models
| Compound | Animal Model | Tumor Type | Route of Administration | Dosage and Schedule | Reference |
| SPM VIII | Nude Mice | Human Stomach, Colon Cancer | Intravenous (i.v.) | 6 mg/kg/day for 5 days | [3] |
| SPM VIII | Nude Mice | Human Stomach, Colon Cancer | Intravenous (i.v.) | 12 mg/kg/day, 8 times at 3- or 4-day intervals | [3] |
| KRN5500 | Nude Mice | Human Tumor Xenografts | Intraperitoneal (i.p.) | Daily for 5 days (specific mg/kg dose not detailed in the provided abstract) | [2] |
Table 2: Preclinical Pharmacokinetic Profile of KRN5500 in Mice
| Parameter | Value | Notes | Reference |
| Plasma Levels | 100 ng/ml to 1000 ng/ml | Observed on days 2 through 5 of a repeated daily i.p. dosing regimen. | [7] |
Experimental Protocols
Protocol: In Vivo Antitumor Activity of a this compound Derivative in a Human Tumor Xenograft Mouse Model
This protocol provides a generalized methodology for assessing the antitumor efficacy of a this compound derivative, such as KRN5500 or SPM VIII, in a subcutaneous xenograft mouse model.
1. Cell Culture and Preparation:
-
Culture a human cancer cell line (e.g., COL-1 human colon cancer) in appropriate media and conditions.
-
Harvest cells in the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5-10 x 10^6 cells/100 µL.
2. Animal Acclimation and Tumor Implantation:
-
Use immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the study begins.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
-
Formulation:
-
For intravenous injection, if the compound has low solubility, consider formulating it in a vehicle containing solubilizing agents or as a polymeric micelle formulation. A typical vehicle might be a mixture of DMSO, Cremophor EL, and saline.
-
For intraperitoneal injection, the compound can be prepared as a suspension in a suitable vehicle like saline with a small percentage of Tween 80.
-
-
Administration:
-
Administer the this compound derivative according to the planned dosage and schedule (e.g., 6 mg/kg/day, i.v., for 5 days).
-
The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.
-
5. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the mice daily for any clinical signs of toxicity.
-
The study endpoint is typically when the tumors in the control group reach a specified maximum size or after a predetermined treatment period.
6. Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound derivative KRN5500.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. [Protein synthesis inhibitor--antitumor activity and mode of action of KRN 5500] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial and pharmacokinetic study of the this compound analog KRN5500 administered as a 1-hour intravenous infusion for five consecutive days to patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Reduction of the side effects of an antitumor agent, KRN5500, by incorporation of the drug into polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I clinical trial of this compound derivative KRN5500 (NSC 650426) using a phase I accelerated titration "2B" design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A this compound derivative (KRN5500) provides neuropathic pain relief in patients with advanced cancer: a placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic modeling and model validation of a this compound derivative, KRN5500, in phase 1 study [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of the Purification Process for High-Purity Spicamycin
Welcome to the technical support center for the purification of high-purity Spicamycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on refining the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for extracting this compound from the fermentation broth?
A1: The initial recommended step is solvent extraction. After separating the mycelia from the fermentation broth by filtration or centrifugation, the broth should be extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the this compound into the organic phase.[1][2] This crude extract can then be concentrated to yield a residue for further purification.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally most effective. Initial purification of the crude extract is often performed using silica (B1680970) gel column chromatography with a gradient solvent system, such as chloroform-methanol.[2][3] For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[4][5]
Q3: What are some common impurities encountered during this compound purification?
A3: Impurities in fermentation-derived products like this compound can include by-products from the biosynthetic pathway, intermediates, and degradation products.[6][7] Additionally, structurally related analogs produced by the Streptomyces strain may co-elute with this compound during chromatography. Fermentation conditions can also lead to the synthesis of contaminating substances that co-purify with the target compound.[8]
Q4: How can I improve the separation of this compound from its analogs?
A4: Optimizing the mobile phase and stationary phase in your chromatographic steps is crucial. For preparative HPLC, fine-tuning the gradient elution and experimenting with different column chemistries (e.g., C18, phenyl) can enhance resolution. Techniques like high-speed counter-current chromatography have also proven effective for separating components of similar antibiotics like spiramycin (B21755) and could be adapted for this compound.[9]
Q5: What is a typical expected yield and purity for this compound purification?
A5: While specific data for this compound is limited, for similar antibiotics purified from Streptomyces, a final purity of over 95% is often targeted. The overall yield can vary significantly based on the efficiency of each purification step. For context, the purification of spiramycin components by high-speed counter-current chromatography yielded purities between 92.3% and 98.2%.[9] A multi-step process for rapamycin (B549165) has been reported to achieve a purity of over 99%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Initial Extraction | - Incomplete extraction from the fermentation broth.- Emulsion formation during solvent extraction. | - Optimize the solvent-to-broth ratio and increase the number of extraction cycles.- Adjust the pH of the broth to ensure this compound is in a neutral form for better partitioning into the organic solvent.- If an emulsion forms, try adding a saturated brine solution or centrifuging the mixture to break the emulsion. |
| Poor Separation in Silica Gel Chromatography | - Inappropriate solvent system.- Overloading of the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Use a gradient elution from a non-polar to a more polar solvent system (e.g., a gradient of methanol (B129727) in chloroform).- Ensure the amount of crude extract loaded is appropriate for the column size. |
| Co-elution of Impurities in Preparative HPLC | - Suboptimal mobile phase gradient.- Inadequate column chemistry for the separation. | - Adjust the gradient slope in your preparative HPLC method to improve the resolution between this compound and the impurity.- Test different stationary phases (e.g., C8, phenyl) that may offer different selectivity for your compounds of interest.- Consider an orthogonal purification step, such as a different mode of chromatography (e.g., ion exchange if applicable). |
| Product Degradation During Purification | - Exposure to harsh pH conditions.- Temperature instability. | - Maintain a neutral pH throughout the purification process unless a specific pH is required for a particular step, and in that case, minimize the exposure time.- Perform purification steps at reduced temperatures (e.g., 4°C) where possible to minimize degradation. |
Experimental Protocols
Extraction of Crude this compound
-
Separate the Streptomyces mycelia from the fermentation broth by filtration or centrifugation.
-
Adjust the pH of the supernatant to neutral (pH 7.0).
-
Extract the supernatant with an equal volume of ethyl acetate twice.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent like chloroform (B151607).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1 v/v).[3]
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them.
Preparative HPLC for Final Purification
-
Dissolve the partially purified this compound fraction in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
Perform preparative HPLC using a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector at a wavelength determined from the UV spectrum of this compound.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain high-purity this compound.
Quantitative Data Summary
The following tables provide representative data for the purification of antibiotics from Streptomyces, which can be used as a benchmark for the this compound purification process.
Table 1: Representative Purity and Recovery Data for a Multi-Step Purification Process.
| Purification Step | Purity (%) | Recovery (%) |
| Crude Extract | 10-20 | 100 |
| Silica Gel Chromatography | 60-75 | 80-90 |
| Preparative HPLC | >98 | 70-85 |
Table 2: Example Data from Spiramycin Purification using High-Speed Counter-Current Chromatography.[9]
| Compound | Amount from 25 mg Sample (mg) | Purity (%) |
| Spiramycin I | 13.4 | 98.2 |
| Spiramycin II | 0.7 | 92.3 |
| Spiramycin III | 1.7 | 97.4 |
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. preparative HPLC - SiChem [sichem.de]
- 6. ema.europa.eu [ema.europa.eu]
- 7. gmp-navigator.com [gmp-navigator.com]
- 8. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of spiramycin components using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of Spicamycin in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Spicamycin and its analogues, such as KRN5500, in preclinical models.
Troubleshooting Guide: Addressing Off-Target Toxicities
Researchers using this compound and its derivatives may encounter off-target toxicities. This guide provides a structured approach to identifying and mitigating these effects. The primary on-target effect of this compound's active metabolite, SAN-Gly, is the inhibition of protein synthesis.[1] However, significant non-hematological dose-limiting toxicities, including pulmonary toxicity, hyperglycemia, hepatotoxicity, and neurotoxicity (ataxia), have been observed in clinical trials of the this compound analogue KRN5500, suggesting off-target effects.[2][3]
Issue 1: Unexpected Pulmonary Toxicity
Symptoms: In preclinical models, this may manifest as respiratory distress, inflammation, or fibrosis in lung tissue. A study incorporating KRN5500 into polymeric micelles noted that the original formulation could cause extensive pulmonary hemorrhage in a bleomycin-induced lung injury rat model.[1]
Potential Cause: While the exact mechanism is not fully elucidated, it is hypothesized that the inhibition of protein synthesis in specific lung cell types, such as alveolar type II cells, may disrupt normal cellular processes and lead to toxicity. For instance, inhibition of protein synthesis by other agents has been shown to decrease the production of crucial proteins like urokinase-type plasminogen activator, potentially promoting fibrosis.[4]
Troubleshooting Steps & Recommended Preclinical Models:
| Step | Experimental Protocol | Expected Outcome |
| 1. In Vitro Assessment | Utilize co-culture models of human alveolar epithelial cells and pulmonary fibroblasts. Treat with a dose range of this compound or its analogue. | Determine the cytotoxic concentration (IC50) and assess effects on cell viability, barrier integrity, and production of inflammatory cytokines (e.g., IL-6, TNF-α). |
| 2. In Vivo Murine Models | Employ a bleomycin-induced lung injury model in rats or mice.[1] Administer this compound and monitor for changes in respiratory function and lung histology. | Characterize the dose-dependent pulmonary toxicity and evaluate the extent of inflammation and fibrosis. |
| 3. Formulation Modification | As demonstrated with KRN5500, incorporating the compound into a delivery system like polymeric micelles can reduce pulmonary toxicity while maintaining anti-tumor efficacy.[1] | Reduced accumulation of the drug in the lungs, leading to decreased toxicity. |
Issue 2: Hyperglycemia
Symptoms: Elevated blood glucose levels in animal models following administration of this compound or its analogues.
Potential Cause: The mechanism is currently unknown but may involve off-target effects on pancreatic β-cell function or insulin (B600854) signaling pathways in peripheral tissues. Inhibition of protein synthesis could potentially disrupt the production of key proteins involved in glucose metabolism.
Troubleshooting Steps & Recommended Preclinical Models:
| Step | Experimental Protocol | Expected Outcome |
| 1. In Vitro Islet Viability | Isolate pancreatic islets from rodents and culture them in the presence of varying concentrations of the this compound analogue. | Assess islet viability and insulin secretion in response to glucose stimulation to determine any direct toxic effects. |
| 2. In Vivo Glucose Tolerance Test | Administer the this compound analogue to rodents and perform an oral or intraperitoneal glucose tolerance test (GTT). | Evaluate for impaired glucose clearance, indicative of insulin resistance or insufficient insulin secretion. |
| 3. Molecular Pathway Analysis | In target tissues (e.g., liver, skeletal muscle, adipose tissue), analyze the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt, mTOR) via Western blot. | Determine if the drug interferes with insulin-mediated signaling. |
Issue 3: Neurotoxicity (Ataxia)
Symptoms: In animal models, this can be observed as impaired coordination, balance, and motor function.
Potential Cause: Neurotoxicity could arise from the inhibition of essential protein synthesis in neuronal cells. Some protein synthesis inhibitors are known to induce apoptosis in neurons.[5]
Troubleshooting Steps & Recommended Preclinical Models:
| Step | Experimental Protocol | Expected Outcome |
| 1. Neuronal Cell Culture | Utilize primary neuronal cultures or differentiated neuroblastoma cell lines. Treat with the this compound analogue and assess cell viability, neurite outgrowth, and markers of apoptosis (e.g., caspase-3 activation). | Identify direct neurotoxic effects and the concentrations at which they occur. |
| 2. In Vivo Behavioral Testing | In rodent models, perform behavioral tests such as the rotarod test or beam walking test to quantify motor coordination and balance after drug administration. | Determine the dose-response relationship for the observed ataxia. |
| 3. Histopathological Analysis | Examine brain tissue from treated animals for signs of neuronal damage, particularly in the cerebellum, which is critical for motor control. | Identify any structural changes in the brain that correlate with the observed neurotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogues?
This compound and its semi-synthetic derivative KRN5500 act as inhibitors of protein synthesis.[1] The active metabolite, SAN-Gly, is responsible for this cytotoxic effect.[1]
Q2: What are the known off-target toxicities of the this compound analogue KRN5500 observed in preclinical and clinical studies?
Phase I clinical trials of KRN5500 revealed several dose-limiting non-hematological toxicities, including:
-
Pulmonary toxicity (including a fatality due to interstitial pneumonitis)[3]
-
Hyperglycemia [3]
-
Hepatotoxicity [2]
-
Neurotoxicity (specifically ataxia)[3]
-
Gastrointestinal and hepatic toxicities were also observed at higher doses.[2]
Q3: Are there any known off-target signaling pathways affected by this compound?
Currently, there is no direct evidence in the provided search results explicitly linking this compound or its analogues to the off-target modulation of specific signaling pathways like PI3K/Akt/mTOR. However, given the observed toxicities, it is plausible that such pathways, which are crucial for cell survival, metabolism, and growth, could be indirectly affected. Further investigation is required to elucidate these potential off-target mechanisms.
Q4: How can the therapeutic window of this compound be improved?
One promising approach is the use of drug delivery systems. For instance, incorporating KRN5500 into polymeric micelles has been shown to reduce its associated pulmonary and liver toxicity in preclinical models while maintaining its anti-tumor activity.[1][6] This suggests that altering the pharmacokinetic properties of the drug can help minimize its accumulation in non-target tissues.
Q5: What in vitro assays are recommended for early screening of this compound's off-target effects?
A panel of in vitro assays targeting the organ systems affected by the known toxicities is recommended:
-
Pulmonary Toxicity: Co-cultures of alveolar epithelial cells and lung fibroblasts.
-
Hepatotoxicity: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2).
-
Neurotoxicity: Primary neuronal cultures or differentiated neuroblastoma cell lines (e.g., SH-SY5Y).
-
Metabolic Toxicity: Pancreatic islet cultures and adipocyte or myocyte cell lines for assessing insulin signaling.
Visualizations
Logical Workflow for Troubleshooting this compound Off-Target Effects
Caption: A logical workflow for identifying, characterizing, and mitigating off-target effects of this compound.
Proposed Signaling Pathway for Investigation of Off-Target Effects
References
- 1. [this compound derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial of this compound derivative KRN5500 (NSC 650426) using a phase I accelerated titration "2B" design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial and pharmacokinetic study of the this compound analog KRN5500 administered as a 1-hour intravenous infusion for five consecutive days to patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis by chromium(VI) differentially affects expression of urokinase and its receptor in human type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Role of Cytosolic Protein Synthesis Inhibition in Aminoglycoside Ototoxicity | Journal of Neuroscience [jneurosci.org]
- 6. Reduction of the side effects of an antitumor agent, KRN5500, by incorporation of the drug into polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the blood-brain barrier penetration of Spicamycin derivatives
Welcome to the Technical Support Center for Improving the Blood-Brain Barrier Penetration of Spicamycin Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering these therapeutic compounds to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the blood-brain barrier (BBB) and why does it pose a challenge for the delivery of this compound derivatives?
A1: The blood-brain barrier is a highly selective, semipermeable barrier composed of endothelial cells lining the brain's capillaries, which are connected by tight junctions.[1][2] This barrier's primary function is to protect the brain from potentially harmful substances while allowing essential nutrients to pass through.[1][3] For drug delivery, this protective mechanism is a major hurdle. Approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics are prevented from entering the brain.[4] this compound and its derivatives, being complex molecules, face significant challenges in crossing this barrier to reach therapeutic concentrations within the CNS.
Q2: What are the key physicochemical properties of this compound derivatives that influence their ability to cross the BBB?
A2: Several key physicochemical properties determine a molecule's ability to penetrate the BBB. Generally, successful CNS drugs are small, lipophilic molecules.[2][5] Important properties to consider for this compound derivatives include:
-
Molecular Weight: Molecules with a molecular weight under 400-500 Da generally show better BBB permeability.[5]
-
Lipophilicity: A high degree of lipid solubility facilitates passive diffusion across the lipid-rich membranes of the endothelial cells.[6]
-
Polar Surface Area (PSA): A lower PSA is often associated with better BBB penetration.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can improve permeability.[7]
-
Ionization (pKa): The ionization state of a molecule at physiological pH is critical; neutral molecules tend to cross more readily.[7]
Q3: What are the primary mechanisms by which a this compound derivative might be transported across the BBB?
A3: Molecules can cross the BBB through several mechanisms:[6][8]
-
Passive Transmembrane Diffusion: This is a non-saturable process for small, lipid-soluble molecules that can move directly across the cell membranes.[6]
-
Carrier-Mediated Transport (CMT): Specific transporter proteins carry essential molecules like glucose and amino acids across the BBB.[9] It may be possible to design this compound derivatives that are recognized by these transporters.
-
Receptor-Mediated Transcytosis (RMT): This mechanism allows large molecules, such as peptides and proteins, to be transported across the BBB by binding to specific receptors like the transferrin receptor.[10][11]
-
Adsorptive-Mediated Transcytosis: Cationic molecules can bind to the negatively charged surface of the endothelial cells and trigger their transport across the barrier.
Q4: What are efflux transporters and how do they affect the brain accumulation of this compound derivatives?
A4: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins located on the endothelial cells of the BBB that actively pump a wide range of substances out of the brain and back into the bloodstream.[1][2] This is a major mechanism of resistance to many CNS drugs. If a this compound derivative is a substrate for these transporters, its brain concentration will be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.[2]
Troubleshooting Guide for BBB Penetration Experiments
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at assessing and improving the BBB penetration of this compound derivatives.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low apparent permeability (Papp) in in vitro Transwell models. | Poor passive permeability of the derivative. | Modify the chemical structure to increase lipophilicity or reduce polar surface area and hydrogen bonding capacity. |
| The compound is a substrate for efflux transporters (e.g., P-gp). | Co-administer the derivative with a known efflux pump inhibitor (e.g., verapamil, elacridar) in the in vitro model. An increase in Papp confirms efflux activity.[12][13] | |
| Poor integrity of the in vitro BBB model (low TEER values). | Ensure proper cell culture techniques. Use co-culture models with astrocytes and pericytes to promote the formation of tighter junctions.[12] Monitor Transendothelial Electrical Resistance (TEER) to confirm monolayer integrity.[14] | |
| High variability in in vivo brain-to-plasma concentration ratios. | Issues with the formulation leading to inconsistent bioavailability. | Optimize the drug formulation to ensure consistent solubility and stability in the vehicle. |
| Rapid metabolism in the periphery or at the BBB. | Conduct metabolic stability assays using liver microsomes and brain homogenates. If metabolism is high, consider chemical modifications to block metabolic sites. | |
| High binding to plasma proteins. | Measure the fraction of the drug unbound in plasma. Only the unbound fraction is available to cross the BBB.[15] Consider structural modifications to reduce plasma protein binding. | |
| No significant increase in brain concentration despite chemical modification. | The modification strategy did not effectively address the primary barrier. | Re-evaluate the transport mechanism. If passive diffusion is limited, explore strategies like receptor-mediated transcytosis by conjugating the derivative to a ligand for a BBB receptor (e.g., transferrin). |
| The modified compound is now a strong substrate for an efflux pump. | Re-run in vitro efflux assays with the new derivative. Chemical modifications can inadvertently increase affinity for transporters like P-gp. |
Data Presentation: BBB Permeability of Test Compounds
The following table presents hypothetical data for different this compound derivatives (SPM-A, B, and C) compared to control compounds, illustrating key parameters measured in BBB penetration studies.
| Compound | Molecular Weight (Da) | logP | In Vitro Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | In Vivo Kp,uu (Brain/Plasma Unbound Conc. Ratio) | Notes |
| Caffeine | 194.19 | -0.07 | 25.5 | 1.1 | 1.0 | High permeability, not a P-gp substrate.[16] |
| Verapamil | 454.6 | 3.8 | 15.2 | 5.8 | 0.02 | P-gp substrate, high efflux.[16] |
| SPM-A (Parent) | 650 | 1.5 | 0.8 | 4.5 | 0.01 | Low permeability, likely P-gp substrate. |
| SPM-B (Lipophilic) | 680 | 2.8 | 2.5 | 5.0 | 0.03 | Improved permeability but still high efflux. |
| SPM-C (Efflux Evading) | 710 | 2.6 | 2.3 | 1.5 | 0.45 | Improved permeability and reduced efflux. |
-
Papp: Apparent permeability coefficient.
-
Efflux Ratio: A value > 2 suggests active efflux.
-
Kp,uu: The ratio of unbound drug concentration in the brain to that in plasma at steady state; a key indicator of BBB penetration.[17]
Experimental Protocols
In Vitro BBB Permeability Assay using a Transwell Co-culture Model
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a this compound derivative across an in vitro BBB model.
Methodology:
-
Model Setup:
-
Monolayer Integrity Check:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltmeter. A high TEER value (e.g., >200 Ω·cm²) indicates a well-formed barrier.[12]
-
Confirm low permeability to a paracellular marker like Lucifer yellow or sucrose.
-
-
Permeability Assay (Apical-to-Basolateral):
-
Replace the media in both compartments with a transport buffer.
-
Add the this compound derivative at a known concentration to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
-
Efflux Assay (Basolateral-to-Apical):
-
Perform the reverse experiment by adding the derivative to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the this compound derivative in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the insert, and C₀ is the initial concentration.[13]
-
Calculate the efflux ratio: Papp (B-to-A) / Papp (A-to-B) .
-
In Vivo Brain Penetration Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio of a this compound derivative.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration:
-
Administer the this compound derivative intravenously (IV) or intraperitoneally (IP) at a specific dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-administration, collect blood samples via cardiac puncture.
-
Immediately following blood collection, perfuse the brain with saline to remove any remaining blood from the cerebral vasculature.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue.
-
-
Concentration Analysis:
-
Extract the drug from plasma and brain homogenate samples.
-
Quantify the concentration of the this compound derivative in both matrices using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the brain-to-plasma ratio (Kp) at each time point: Kp = C_brain / C_plasma .
-
For a more accurate assessment, determine the unbound concentrations in brain and plasma to calculate Kp,uu.[15]
-
Visualizations
Workflow for Assessing BBB Penetration of this compound Derivatives
Caption: A general workflow for the assessment and optimization of BBB penetration.
Receptor-Mediated Transcytosis (RMT) Pathway
Caption: A diagram of the Receptor-Mediated Transcytosis (RMT) pathway for drug delivery.
Troubleshooting Logic for Low In Vivo Brain Exposure
Caption: A logical flowchart for troubleshooting low brain exposure of a compound.
References
- 1. primescholars.com [primescholars.com]
- 2. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 3. arcjournals.org [arcjournals.org]
- 4. Frontiers | Overcoming the blood-brain barrier: targeted delivery strategies for gliomas [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of compounds that cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting into the brain: approaches to enhance brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Strategies for Targeted Brain Drug Delivery [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medical.researchfloor.org [medical.researchfloor.org]
Dealing with batch-to-batch variability of synthetic Spicamycin
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the batch-to-batch variability of synthetic Spicamycin.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is its batch-to-batch consistency important?
A1: Synthetic this compound is a laboratory-synthesized version of a naturally occurring nucleoside antibiotic produced by Streptomyces alanosinicus. It and its derivatives, such as KRN5500, have demonstrated potent antitumor activity by inducing differentiation and cytotoxicity in cancer cell lines like human leukemia HL-60.[1] Batch-to-batch consistency is crucial for the reproducibility of experimental results, as variations in purity, impurity profiles, and physical form can lead to inconsistent biological activity.
Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?
A2: The complex structure of this compound, which includes a fatty acid moiety, a purine (B94841) nucleoside, and a novel aminoheptose unit, presents several challenges during synthesis.[2] Variability can be introduced through:
-
Stereoisomerism: The synthesis involves multiple chiral centers, and variations in stereochemistry can occur, potentially impacting biological activity.[2]
-
Fatty Acid Moiety Modification: The length and saturation of the fatty acid chain can be altered during synthesis, leading to different derivatives with varying antitumor properties.[3]
-
Impurities and By-products: Incomplete reactions or side reactions during the multi-step synthesis can result in a range of impurities. These can include residual starting materials, reagents, or side-products from steps like the palladium-catalyzed coupling reaction used to form the N-glycoside linkage.[2]
-
Physical Properties: Differences in crystalline structure (polymorphism), particle size, and solubility can affect the compound's bioavailability and performance in assays.
-
Degradation: Improper handling or storage can lead to the degradation of the compound.
Q3: How does batch-to-batch variability in synthetic this compound affect its biological activity?
A3: Inconsistent batches of synthetic this compound can lead to significant variations in experimental outcomes. For instance, the antitumor activity of this compound is dependent on its intracellular metabolism to the active metabolite, SAN-G (the amino nucleoside moiety of this compound binding with glycine).[1] Impurities or structural variations in a batch could alter the rate and extent of this conversion, thereby affecting the observed cytotoxicity.[1] Furthermore, different derivatives of this compound, particularly modifications to the fatty acid moiety, have been shown to exhibit different levels of antitumor activity.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using synthetic this compound in research.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays between batches. | Purity Differences: The new batch may have a lower purity or a different impurity profile that interferes with the assay. | 1. Compare Certificates of Analysis (CoA): Review the purity data for each batch. 2. In-house Analysis: Perform side-by-side analysis of the old and new batches using HPLC to compare purity and impurity profiles. Mass spectrometry can help identify unknown impurities. |
| Variations in Active Metabolite Conversion: Differences in the compound's structure between batches could affect its conversion to the active metabolite, SAN-G. | 1. Metabolite Analysis: If possible, use techniques like thin-layer chromatography (TLC) or LC-MS to compare the intracellular conversion of different this compound batches to SAN-G in your cell model.[1] | |
| Solubility Issues: The physical properties of the new batch may differ, leading to poor solubility in your experimental solvent. | 1. Solubility Testing: Test the solubility of a small amount of the new batch in your chosen solvent before preparing a stock solution. 2. Use of Solvents: For hydrophobic compounds like this compound, consider using organic solvents like DMSO for stock solutions, followed by dilution in aqueous media. | |
| Complete loss of biological activity with a new batch. | Compound Degradation: The new batch may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C or lower, protected from light and moisture). 2. Analytical Re-evaluation: Use HPLC and mass spectrometry to check for the presence of degradation products. |
| Incorrect Compound: While rare, there is a possibility of receiving the wrong compound. | 1. Identity Verification: Confirm the identity of the compound using mass spectrometry and compare the data with the expected molecular weight of this compound. |
Data on Potential Batch-to-Batch Variability
| Parameter | Potential Variation | Analytical Method for Detection | Impact on Experiment |
| Purity | 95% vs. 99% | HPLC, NMR | Lower purity can lead to reduced potency and the introduction of confounding variables from impurities. |
| Impurity Profile | Presence of unreacted starting materials, by-products, or residual solvents. | HPLC, Mass Spectrometry, GC-MS (for residual solvents) | Impurities may have their own biological activity, leading to off-target effects or altered efficacy of the primary compound. |
| Stereoisomeric Ratio | Different ratios of diastereomers or enantiomers. | Chiral HPLC, NMR | Different stereoisomers can have significantly different biological activities and toxicities. |
| Fatty Acid Moiety | Variations in the length or saturation of the fatty acid chain. | Mass Spectrometry, NMR | Can directly impact antitumor activity, as shown by studies on this compound derivatives.[3] |
| Solubility | Differences in dissolution rates in common solvents (e.g., DMSO, ethanol). | Visual inspection, nephelometry | Poor solubility can lead to inaccurate dosing and reduced bioavailability in cell culture. |
| Physical Form | Amorphous vs. crystalline, different crystal polymorphs. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Can affect solubility, stability, and dissolution rates. |
Experimental Protocols
Protocol 1: Quality Control of Incoming Synthetic this compound Batches
This protocol outlines a procedure for verifying the quality of new batches of synthetic this compound.
-
Visual Inspection:
-
Carefully observe the physical appearance of the compound (e.g., color, crystallinity). Note any differences from previous batches.
-
-
Solubility Test:
-
Weigh a small, precise amount (e.g., 1 mg) of the new batch.
-
Add a defined volume of your primary solvent (e.g., 100 µL of DMSO) to create a stock solution of a known concentration.
-
Vortex gently and observe if the compound dissolves completely. Compare the solubility with previous batches.
-
-
Purity and Identity Verification using HPLC-MS:
-
Sample Preparation: Prepare a solution of the new batch in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis:
-
Compare the retention time and UV spectrum of the main peak with that of a previously validated batch or a reference standard.
-
Confirm the molecular weight of the main peak corresponds to that of this compound.
-
Quantify the purity by integrating the peak area of the main peak relative to the total peak area.
-
Analyze any significant impurity peaks to identify potential by-products or degradants.
-
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for assessing the biological activity of different batches of synthetic this compound.
-
Cell Seeding:
-
Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound batch in DMSO.
-
Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO diluted in medium).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each batch. A significant shift in the IC₅₀ value between batches indicates a difference in biological activity.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's antitumor action.
Caption: Workflow for managing batch-to-batch variability of this compound.
References
- 1. In vitro cytotoxicity of a novel antitumor antibiotic, this compound derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-antitumor activity relationship of semi-synthetic this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cryopreservation for Spicamycin-Producing Streptomyces Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cryopreservation of Spicamycin-producing Streptomyces strains. Adherence to these protocols is critical for maintaining strain viability, genetic stability, and consistent secondary metabolite production.
Experimental Protocols: Cryopreservation of Streptomyces
Successful long-term storage of Streptomyces strains requires careful attention to detail in the preparation of both spore suspensions and mycelial fragments. Spore suspensions are generally preferred for long-term storage as they tend to exhibit higher viability and genetic stability.[1][2]
Method 1: Cryopreservation of Streptomyces Spores
This method is recommended for long-term preservation and ensures high viability.
Materials:
-
A well-sporulated culture of Streptomyces on a suitable agar (B569324) medium (e.g., ISP media).
-
Sterile distilled water.
-
Sterile 50% glycerol (B35011) solution.
-
Sterile cotton swabs or loops.
-
Sterile centrifuge tubes (1.5 mL or 2 mL).
-
Centrifuge.
-
-80°C freezer.
Procedure:
-
Spore Harvesting: Aseptically add approximately 5 mL of sterile distilled water to a plate with a confluent lawn of sporulated Streptomyces.[3] Gently scrape the surface with a sterile cotton swab or loop to dislodge the spores, creating a spore suspension.[3]
-
Filtration (Optional but Recommended): To remove mycelial fragments, filter the spore suspension through a sterile cotton plug in a syringe into a sterile universal tube.[3]
-
Centrifugation: Pellet the spores by centrifuging the suspension at 4,000 x g for 10 minutes.[3]
-
Resuspension: Carefully aspirate the supernatant and resuspend the spore pellet in 1-2 mL of sterile 20% glycerol.[4]
-
Aliquoting and Storage: Distribute the spore suspension into sterile cryovials and store them at -80°C for long-term preservation.[3]
Method 2: Cryopreservation of Streptomyces Mycelium
This method is useful for strains that do not sporulate well or for short- to medium-term storage.
Materials:
-
Actively growing Streptomyces mycelium from a liquid or solid culture.
-
Sterile cryoprotectant solution (e.g., 20% glycerol).
-
Sterile cryovials (1.5 mL or 2 mL).
-
-80°C freezer.
Procedure:
-
Mycelium Preparation:
-
From Solid Media: Scrape a portion of the mycelial growth from the agar surface.
-
From Liquid Culture: Pellet the mycelium by centrifugation.
-
-
Suspension in Cryoprotectant: Resuspend the mycelial fragments in a sterile cryoprotectant solution. A final glycerol concentration of 10-20% is commonly used.
-
Aliquoting and Storage: Transfer the mycelial suspension to cryovials. Store at -80°C. It is important to note that mycelial stocks may lose viability with repeated freeze-thaw cycles.
Data Presentation: Comparison of Cryoprotectants
The choice of cryoprotectant and storage temperature significantly impacts the post-thaw viability of Streptomyces. The following table summarizes the survival rates of Streptomyces zagrosensis after 6 months of storage with different cryoprotectants and at various temperatures.
| Cryoprotectant | Concentration | Storage Temperature | Survival Rate (%) | Reference |
| Glycerol | 10% (v/v) | -70°C | High viability maintained for 3 years | [1] |
| DMSO | Not Specified | Vapor phase of liquid nitrogen | 99.3% | [5][6] |
| Glycerol | 15% (v/v) | -80°C and -150°C | 91-100% |
Note: The effectiveness of a cryoprotectant can be strain-dependent.
Mandatory Visualizations
Experimental Workflow for Streptomyces Spore Cryopreservation
Caption: Workflow for the cryopreservation of Streptomyces spores.
Troubleshooting Logic for Low Post-Thaw Viability
Caption: Troubleshooting guide for low cell viability post-cryopreservation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no viability after thawing | 1. Poor initial health of the culture. 2. Inappropriate cryoprotectant concentration. 3. Incorrect freezing or thawing rate. 4. Repeated freeze-thaw cycles of mycelial stocks. | 1. Use fresh, well-sporulated cultures. 2. Optimize cryoprotectant concentration (typically 10-20% glycerol). 3. Freeze slowly (~1°C/minute) and thaw rapidly. 4. Prepare single-use aliquots to avoid repeated thawing. |
| Loss of this compound production | 1. Genetic instability due to improper storage. 2. Contamination of the culture. | 1. Use spore suspensions for long-term storage as they are more stable. 2. Ensure aseptic techniques throughout the process. Streak for single colonies after thawing to ensure purity. |
| Contamination of thawed cultures | 1. Non-sterile materials or workspace. 2. Contaminated initial culture. | 1. Autoclave all solutions and materials. Work in a laminar flow hood. 2. Check the purity of the culture before cryopreservation. |
| Clumping of cells after thawing | 1. High cell density in the cryovial. | 1. Optimize the cell concentration in the suspension before freezing. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for long-term storage of this compound-producing Streptomyces? A1: Cryopreservation of spore suspensions in 10-20% glycerol at -80°C or in the vapor phase of liquid nitrogen is the most reliable method for long-term storage, ensuring high viability and genetic stability.[1][7]
Q2: Can I cryopreserve the mycelium instead of spores? A2: Yes, mycelium can be cryopreserved, especially for strains that do not sporulate well. However, spore preparations are generally more robust and less susceptible to loss of viability and genetic change over time and with repeated freeze-thaw cycles.[2]
Q3: What are the most common cryoprotectants for Streptomyces? A3: Glycerol (10-25%) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used and effective cryoprotectants for Streptomyces.[5][6]
Q4: How does the freezing and thawing rate affect viability? A4: A slow, controlled freezing rate (approximately -1°C per minute) is crucial to minimize the formation of intracellular ice crystals, which can damage the cells.[8] Conversely, rapid thawing in a 37°C water bath is recommended to reduce the exposure time to potentially damaging intermediate temperatures.
Q5: Will cryopreservation affect the this compound production of my strain? A5: Proper cryopreservation techniques should maintain the genetic and phenotypic characteristics of the strain, including its ability to produce secondary metabolites like this compound.[5][6] However, it is always advisable to test the production capabilities of the thawed culture to ensure they meet expectations. A slight reduction of 1-3% in biological activity has been observed in some cases.[5][6]
Q6: How can I assess the viability of my Streptomyces strain after thawing? A6: Viability can be assessed by plating a dilution series of the thawed suspension onto a suitable agar medium and counting the colony-forming units (CFUs) after an appropriate incubation period.
Q7: What should I do if my culture does not grow after thawing? A7: If your culture fails to grow, review your cryopreservation protocol. Key areas to troubleshoot include the health of the initial culture, the concentration of the cryoprotectant, and the rates of freezing and thawing. Refer to the troubleshooting guide above for more detailed solutions.
References
- 1. scispace.com [scispace.com]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of Cryoprotectants and Lyoprotectants on the Survival of Persipeptide Producing Streptomyces zagrosensis UTMC 1154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces Preservation | PDF | Sterilization (Microbiology) | Biology [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. sartorius.com [sartorius.com]
Validation & Comparative
Spicamycin: A Promising Alternative in the Fight Against Cisplatin-Resistant Tumors
For Immediate Release
In the landscape of oncology, the emergence of resistance to platinum-based chemotherapeutics like cisplatin (B142131) remains a formidable challenge. Researchers are in a continuous quest for novel compounds that can effectively circumvent these resistance mechanisms. One such promising agent is Spicamycin, an antibiotic produced by Streptomyces alanosinicus, and its semi-synthetic derivative, KRN5500. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against cisplatin-resistant tumors, supported by experimental data, detailed protocols, and mechanistic insights.
Overcoming Resistance: this compound's Edge
Cisplatin resistance is a multifaceted problem arising from decreased drug accumulation, increased DNA repair, and evasion of apoptosis. This compound and its derivatives have demonstrated a remarkable ability to overcome these hurdles. Notably, the this compound derivative KRN5500 has shown significant cytotoxic activity in tumor cells that overexpress P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxicity of the this compound derivative KRN5500 in comparison to cisplatin in sensitive and resistant cancer cell lines. It is important to note that the data for KRN5500 and cisplatin in the A2780/A2780cis cell lines are compiled from different studies and are presented for comparative illustration.
| Cell Line | Drug | IC50 (Concentration for 50% Inhibition) | Reference |
| LLC-PK1 (Parental) | KRN5500 | 72.7 nM | [1] |
| LLC-GA5-COL150 (P-gp Overexpressing) | KRN5500 | 79.4 nM | [1] |
| RPMI 8226 (Parental Myeloma) | KRN5500 | 10 - 40 nM | |
| RPMI 8226 (Chemo-resistant subclone) | KRN5500 | 10 - 40 nM | |
| A2780 (Cisplatin-Sensitive Ovarian Cancer) | Cisplatin | ~3.25 µg/mL | [2] |
| A2780cis (Cisplatin-Resistant Ovarian Cancer) | Cisplatin | ~10.58 µg/mL | [2] |
Table 1: In Vitro Cytotoxicity of KRN5500 and Cisplatin in Various Cancer Cell Lines.
The data indicates that KRN5500 maintains its potency in cells with a key mechanism of multidrug resistance (P-gp overexpression) and in a chemotherapy-resistant myeloma subclone. This contrasts with cisplatin, which shows a significant decrease in efficacy in resistant cell lines.
Mechanism of Action: A Differentiated Approach
This compound and its derivatives employ a distinct mechanism of action compared to cisplatin. While cisplatin primarily targets DNA, leading to apoptosis, KRN5500 acts as a potent inhibitor of protein synthesis.[3] Its active metabolite, SAN-Gly, is responsible for this cytotoxic effect.[3]
Furthermore, a crucial aspect of this compound's efficacy in resistant tumors is its ability to induce apoptosis through the downregulation of the anti-apoptotic protein Bcl-2. This provides an alternative pathway to cell death that can be effective even when the primary cisplatin-induced apoptotic pathways are compromised.
Below is a diagram illustrating the proposed mechanism of action for the this compound derivative KRN5500.
The following diagram illustrates the apoptotic signaling pathway initiated by this compound/KRN5500 through the downregulation of Bcl-2.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and its alternatives.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or other comparator drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Exposure: Treat the cells with the desired drug concentrations for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: The surviving fraction is calculated as (number of colonies formed / number of cells seeded) of the treated group divided by that of the control group.
The following diagram outlines the general workflow for evaluating drug efficacy in cisplatin-resistant cell lines.
Conclusion
The available evidence strongly suggests that this compound and its derivatives, particularly KRN5500, hold significant promise as therapeutic agents for cisplatin-resistant tumors. Their unique mechanism of action, centered on protein synthesis inhibition and Bcl-2-mediated apoptosis, provides a clear advantage in overcoming established resistance pathways. The ability to maintain efficacy in multidrug-resistant cell lines underscores their potential to address a critical unmet need in cancer therapy. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the clinical utility of this compound in this challenging patient population.
References
Validation of Biomarkers for Predicting Spicamycin Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Spicamycin derivative KRN5500 with other chemotherapy agents for colon cancer, focusing on the validation of biomarkers to predict treatment response. We present available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to support researchers in the field of oncology drug development.
Executive Summary
The efficacy of the this compound derivative KRN5500 as an anti-cancer agent is critically dependent on its intracellular conversion to the active metabolite, SAN-Gly. This conversion is mediated by an unconfirmed intracellular enzyme, presumed to be an acyl amide hydrolase. The rate of this metabolic conversion presents a promising biomarker for predicting tumor sensitivity to KRN5500. This guide explores the validation of this biomarker, compares the cytotoxic activity of KRN5500 with standard chemotherapeutic agents, Mitomycin C and 5-Fluorouracil, and provides detailed protocols for relevant validation assays.
Comparative Efficacy of KRN5500 and Alternative Therapies
KRN5500 has demonstrated a broad spectrum of antitumor activity against various human cancer xenografts, including colon cancer.[1] While direct head-to-head comparative studies with detailed quantitative data are limited in the public domain, this section summarizes available data on the anti-tumor activity of KRN5500 and two alternative therapies for colorectal cancer: Mitomycin C and 5-Fluorouracil (5-FU).
Note: The following data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vivo Antitumor Activity in Human Colon Cancer Xenograft Models
| Treatment Agent | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KRN5500 | COL-1 | Not Specified | Significant tumor growth inhibition | [1] |
| 5-Fluorouracil | Patient-Derived | 25 mg/kg | 44.99% | |
| 5-Fluorouracil | SW620 | Not Specified | 86.30% | [2] |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Treatment Agent | Cell Line | IC50 Value | Reference |
| KRN5500 | Myeloid and Lymphoid Lines | Varies (Myeloid cells more sensitive) | [3][4] |
| This compound | Myeloid and Lymphoid Lines | More potent than KRN5500 | [3][4] |
Proposed Biomarker for Predicting KRN5500 Treatment Response
The primary determinant of KRN5500's cytotoxicity is its intracellular conversion to the active metabolite, SAN-Gly.[1] This suggests that the enzymatic activity responsible for this conversion is a key predictive biomarker for treatment response.
-
Biomarker: Intracellular Acyl Amide Hydrolase Activity
-
Mechanism: An unconfirmed acyl amide hydrolase is believed to remove the fatty acid moiety from KRN5500, converting it to the active protein synthesis inhibitor, SAN-Gly.
-
Hypothesis: Tumors with higher intracellular acyl amide hydrolase activity will exhibit greater conversion of KRN5500 to SAN-Gly, leading to increased cytotoxicity and a more favorable treatment response.
Experimental Protocols for Biomarker Validation
This section provides detailed methodologies for key experiments to validate the proposed biomarker.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of KRN5500 on different cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of KRN5500 (and control compounds) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Quantification of Intracellular KRN5500 and SAN-Gly by HPLC
This protocol allows for the direct measurement of the biomarker's activity by quantifying the conversion of KRN5500 to SAN-Gly within cancer cells.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to 80-90% confluency and treat with a defined concentration of KRN5500 for various time points.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Perform protein precipitation with acetonitrile (B52724).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength for KRN5500 and SAN-Gly.
-
Quantification: Use standard curves for both KRN5500 and SAN-Gly to determine their intracellular concentrations.
-
-
Data Analysis: Calculate the ratio of SAN-Gly to KRN5500 at different time points to determine the rate of conversion.
Western Blot for Bcl-2 Family Proteins
This assay is used to investigate the downstream effects of KRN5500 on the apoptotic pathway.
Protocol:
-
Protein Extraction: Extract total protein from KRN5500-treated and untreated cells using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of KRN5500-Induced Apoptosis
KRN5500 has been shown to induce apoptosis in cancer cells, a process associated with the downregulation of the anti-apoptotic protein Bcl-2.[3][4] The following diagram illustrates the proposed signaling pathway.
Experimental Workflow for Biomarker Validation
The following diagram outlines the logical flow of experiments to validate the proposed biomarker for predicting KRN5500 treatment response.
Conclusion
The intracellular conversion of KRN5500 to its active form, SAN-Gly, is a pivotal event in its anti-cancer activity. The level of this conversion, likely dictated by the activity of a yet-to-be-fully-identified acyl amide hydrolase, stands as a strong candidate for a predictive biomarker. Further research to definitively identify this enzyme and validate its expression or activity as a biomarker in a larger panel of cancer models is warranted. The experimental frameworks provided in this guide offer a robust starting point for these validation studies. While direct comparative efficacy data with other agents is sparse, the unique mechanism of action of KRN5500 suggests it may hold promise for specific patient populations identifiable through the proposed biomarker strategy.
References
- 1. [Protein synthesis inhibitor--antitumor activity and mode of action of KRN 5500] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and KRN5500 induce apoptosis in myeloid and lymphoid cell lines with down-regulation of bcl-2 expression and modulation of promyelocytic leukemia protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and KRN5500 Induce Apoptosis in Myeloid and Lymphoid Cell Lines with Down‐regulation of Bcl‐2 Expression and Modulation of Promyelocytic Leukemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
Spicamycin's Journey from Lab Bench to Preclinical Models: A Comparative Guide on In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo outcomes is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the in vitro half-maximal inhibitory concentration (IC50) values of Spicamycin derivatives and their corresponding in vivo tumor regression capabilities, supported by experimental data and detailed methodologies.
This compound, a nucleoside antibiotic, and its derivatives have demonstrated significant antitumor properties. This guide delves into the cytotoxic effects of these compounds on cancer cell lines and their ability to inhibit tumor growth in animal models, offering a comprehensive overview for researchers exploring novel cancer therapeutics.
Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity
The preclinical evaluation of any potential anticancer agent hinges on establishing a correlation between its potency in killing cancer cells in a controlled laboratory setting (in vitro) and its effectiveness in shrinking tumors in a living organism (in vivo). This is often assessed by comparing the IC50 value—the concentration of a drug that inhibits the growth of 50% of a cancer cell population—with the degree of tumor regression observed in xenograft models.
A this compound derivative, KRN5500, has shown a direct correlation between its in vitro potency and in vivo efficacy against colon cancer. In vitro studies demonstrated that KRN5500 potently inhibits the growth of the human colon carcinoma cell line Colo 205, with an IC50 value of less than 100 nM[1]. This potent in vitro activity translated to significant antitumor effects in vivo, where KRN5500 displayed marked activity in Colo 205 colon carcinoma xenografts[1].
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro cytotoxicity and in vivo tumor regression of this compound derivatives.
Table 1: In Vitro IC50 Values of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| KRN5500 | Colo 205 | Colon Carcinoma | < 100 nM | [1] |
| KRN5500 | LLC-GA5-COL150 | P-glycoprotein overexpressing cells | 79.4 nM | |
| KRN5500 | LLC-PK1 | Porcine Kidney Epithelial | 72.7 nM | |
| This compound | Myeloid cell lines (HL-60, NB4, NKM-1) | Leukemia | More potent than KRN5500 | |
| KRN5500 | Myeloid cell lines (HL-60, NB4, NKM-1) | Leukemia | - | |
| This compound | Lymphoid cell lines (Daudi, NOP-1) | Lymphoma, Myeloma | Less potent than in myeloid cells | |
| KRN5500 | Lymphoid cell lines (Daudi, NOP-1) | Lymphoma, Myeloma | - |
Table 2: In Vivo Tumor Regression Induced by this compound Derivatives
| Compound | Tumor Model (Cell Line) | Cancer Type | Dosing Regimen | Tumor Regression Outcome | Reference |
| KRN5500 | Colo 205 xenograft | Colon Carcinoma | Not specified | Marked activity | [1] |
| SPM VIII | SC-9 xenograft | Stomach Cancer | 12 mg/kg/day, 8 times at 3- or 4-day intervals (i.v.) | Significant reduction of tumor mass | [2] |
| SPM VIII | COL-1 xenograft | Colon Cancer | 12 mg/kg/day, 8 times at 3- or 4-day intervals (i.v.) | Significant reduction of tumor mass | [2] |
Deciphering the Mechanism of Action: Induction of Apoptosis
The antitumor activity of this compound derivatives, particularly KRN5500, is attributed to their ability to induce programmed cell death, or apoptosis. KRN5500 has been shown to trigger the intrinsic apoptotic pathway. This process is initiated within the cell and involves the activation of a cascade of enzymes known as caspases.
Studies have demonstrated that KRN5500 treatment leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis. This activation results in the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. Furthermore, the pro-apoptotic activity of KRN5500 is associated with the downregulation of Bcl-2, an anti-apoptotic protein that plays a crucial role in cell survival.
Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro IC50 Determination: MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
In Vivo Tumor Xenograft Studies
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.
-
Cell Implantation: A specific number of human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The this compound derivative is administered according to a specific dosing schedule (e.g., intravenously daily for a set number of days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition or regression.
Experimental workflow from in vitro to in vivo studies.
Conclusion
The available data strongly suggests that this compound derivatives, such as KRN5500 and SPM VIII, are potent anticancer agents with significant activity both in vitro and in vivo. The correlation observed between the in vitro cytotoxicity of KRN5500 in the Colo 205 cell line and its in vivo efficacy in the corresponding xenograft model provides a compelling case for its therapeutic potential. The mechanism of action, primarily through the induction of apoptosis via the intrinsic pathway, offers a clear rationale for its cancer-killing effects. While further studies are needed to establish a more comprehensive and quantitative correlation across a wider range of cancer types, the existing evidence positions this compound and its derivatives as promising candidates for continued drug development efforts in oncology.
References
Safety Operating Guide
Proper Disposal of Spicamycin: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Spicamycin, it is crucial to handle and dispose of this compound with a high degree of caution, treating it as a hazardous chemical waste. Given its classification as an antibiotic with antitumor properties, it is recommended to follow protocols for cytotoxic or antineoplastic agents to ensure maximum safety.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for laboratory safety and environmental protection.
Key Disposal Considerations
Waste material containing this compound must be disposed of in accordance with national and local regulations[1]. It is imperative not to mix this compound waste with other waste streams[1]. All containers that have held this compound should be treated as the product itself and disposed of accordingly[1].
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes, but is not limited to:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if creating aerosols or dust |
Spill Management
In the event of a this compound spill, the area should be evacuated and ventilated. The spill should be contained and cleaned up using an inert absorbent material. The collected waste must be placed in a sealed, labeled container for hazardous waste disposal. Do not allow the product to enter drains.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
-
Segregation : Isolate all waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Containerization :
-
Solid Waste : Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Given this compound's antitumor properties, it is best practice to use a container specified for cytotoxic or antineoplastic waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.
-
Documentation : Maintain a log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Consultation : Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Minimization | Prepare only the required amount of this compound solution for experiments. |
| Container Fullness | Do not overfill liquid waste containers; typically, fill to no more than 80% capacity. |
| Storage Time | Adhere to institutional limits for the temporary storage of hazardous waste. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for handling hazardous laboratory chemicals and antineoplastic agents, as detailed in various safety data sheets and institutional guidelines for chemical waste management. The core principle is the containment and proper disposal of the chemical to prevent release into the environment and ensure personnel safety. No specific experimental protocols for this compound disposal were found in the literature; therefore, the guidance is derived from analogous compounds and general chemical safety principles. Always refer to your local and national regulations for specific requirements.
References
Navigating the Safe Handling of Spicamycin: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Given the nature of Spicamycin as a potent antibiotic with cytotoxic properties, a stringent approach to personal protection is necessary. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended, especially when handling concentrated solutions. Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator should be used when handling the powder form to avoid inhalation. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Body Protection | Laboratory coat or disposable gown | A dedicated lab coat or gown should be worn and buttoned completely. It should be removed before leaving the laboratory area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.
This compound Handling Workflow
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Collect in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for cytotoxic or antibiotic waste disposal. |
| Contaminated Labware (e.g., tubes, pipette tips) | Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid self-contamination and place in a designated hazardous waste bag. |
| Liquid Waste from Experiments | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected for approved chemical waste disposal.[1] Autoclaving may not be effective for all antibiotics and is not recommended for stock solutions.[1]
Emergency Response Plan
In the event of accidental exposure or a spill, immediate and appropriate action must be taken.
This compound Emergency Response
In case of skin contact, immediately wash the affected area with soap and plenty of water.[2] For eye contact, rinse cautiously with water for several minutes.[2] It is crucial to report any exposure to your supervisor and seek medical advice.[2] For spills, evacuate the area, alert others, and follow your institution's spill cleanup procedures for hazardous materials.[2][3]
Disclaimer: The information provided in this guide is based on general best practices for handling potent antibiotics and cytotoxic compounds and is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance on handling, storage, and disposal of this compound. Always perform a risk assessment before starting any new procedure involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
